Cyamemazine-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
10-[3-[bis(trideuteriomethyl)amino]-2-methylpropyl]phenothiazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFGIOIONGJGRT-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678691 | |
| Record name | 10-(3-{Bis[(~2~H_3_)methyl]amino}-2-methylpropyl)-10H-phenothiazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216608-24-0 | |
| Record name | 10-(3-{Bis[(~2~H_3_)methyl]amino}-2-methylpropyl)-10H-phenothiazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Cyamemazine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Cyamemazine-d6, a deuterated analog of the antipsychotic drug Cyamemazine. This document is intended to serve as a key resource for professionals in research and development, offering structured data, and relevant biological context. This compound is primarily utilized as an internal standard for the precise quantification of Cyamemazine in biological samples through mass spectrometry and liquid chromatography techniques.[1]
Core Physical and Chemical Data
The integration of deuterium into the Cyamemazine structure results in a stable isotope-labeled compound with a higher molecular weight, which is crucial for its application in quantitative analytical methods.[1][2]
| Property | Value | Source |
| Chemical Name | 10-[3-[bis(trideuteriomethyl)amino]-2-methylpropyl]phenothiazine-2-carbonitrile | [1][3] |
| Molecular Formula | C₁₉H₁₅D₆N₃S | [2][3][4][5] |
| Molecular Weight | 329.49 g/mol | [2][3][5] |
| CAS Number | 1216608-24-0 | [1][2][3] |
| Appearance | Pale yellow solid | [6] |
| Purity | >95% (as determined by HPLC) | [3] |
| Storage Conditions | +4°C or Refrigerator | [3][6] |
| Unlabeled CAS No. | 3546-03-0 | [2][3] |
Pharmacological Context: Receptor Binding Profile
Cyamemazine exhibits a complex pharmacological profile, acting as a potent antagonist at various serotonin, dopamine, and other receptors.[2][8] This multi-receptor activity is believed to contribute to its therapeutic effects.[8] this compound, as a stable isotope-labeled analog, is essential for studying the pharmacokinetics and metabolism of the parent drug without altering its fundamental pharmacological properties.
Caption: Receptor antagonism profile of Cyamemazine.
Experimental Protocols
While specific, detailed experimental protocols for the determination of all physical properties of this compound are not publicly documented, a general methodology for assessing purity via High-Performance Liquid Chromatography (HPLC) is outlined below.
General Protocol for Purity Assessment by HPLC
This protocol describes a standard workflow for determining the purity of a stable isotope-labeled compound like this compound.
Caption: Standard workflow for HPLC-based purity analysis.
-
Sample Preparation : An accurately weighed sample of this compound is dissolved in a suitable, HPLC-grade solvent (such as methanol or acetonitrile) to a known concentration.
-
Instrumentation : A High-Performance Liquid Chromatography system equipped with a suitable column (typically a C18 reverse-phase column) and a detector (e.g., a UV-Vis spectrophotometer or a mass spectrometer) is used.
-
Method : A specific method is developed, outlining the mobile phase composition (often a gradient of water and an organic solvent), flow rate, column temperature, and detector settings.
-
Analysis : A defined volume of the sample solution is injected into the HPLC system. The components of the sample are separated as they pass through the column.
-
Data Interpretation : The detector records the signal over time, producing a chromatogram. The purity is calculated by comparing the area of the main peak corresponding to this compound to the total area of all peaks detected in the chromatogram.
This technical guide provides a foundational understanding of the physical properties of this compound, essential for its application in advanced pharmaceutical research and development.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 1216608-24-0 | LGC Standards [lgcstandards.com]
- 4. This compound | Axios Research [axios-research.com]
- 5. scbt.com [scbt.com]
- 6. Cas 1216608-24-0,this compound | lookchem [lookchem.com]
- 7. Cyamemazine | C19H21N3S | CID 62865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyamemazine - Wikipedia [en.wikipedia.org]
Synthesis and Isotopic Labeling of Cyamemazine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Cyamemazine-d6, a deuterated analog of the atypical antipsychotic drug Cyamemazine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, particularly in the areas of medicinal chemistry, pharmacology, and drug metabolism studies. This compound is a critical tool for pharmacokinetic and metabolic research, serving as an internal standard for quantitative bioanalysis.[1]
Introduction to Cyamemazine and Its Deuterated Analog
Cyamemazine, also known as cyamepromazine, is a phenothiazine-class antipsychotic medication primarily utilized for the management of schizophrenia and anxiety associated with psychosis.[2][3][4] It exhibits a unique pharmacological profile, acting as an antagonist at dopamine D2 receptors and various serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT3.[5][6][7] This multi-receptor activity contributes to its therapeutic efficacy and a reduced incidence of extrapyramidal side effects compared to typical antipsychotics.[2][4]
The use of stable isotope-labeled compounds, such as this compound, is a well-established practice in drug development. The incorporation of deuterium atoms provides a distinct mass signature, allowing for its use as an internal standard in mass spectrometry-based assays to accurately quantify the parent drug and its metabolites in biological matrices.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, as detailed in the following experimental protocol. The key deuteration step involves the use of a deuterated alkylating agent.
Experimental Protocol
A detailed synthesis of deuterated cyamemazine has been reported, providing a roadmap for its preparation.[1] The following protocol is based on established synthetic routes.
Step 1: Synthesis of Intermediate Compounds
The synthesis begins with the preparation of key intermediate compounds. This typically involves the reaction of 2-cyanophenothiazine with a suitable chloro-amine derivative.[8]
Step 2: N-Alkylation with a Deuterated Reagent
The crucial isotopic labeling step is the N-alkylation of a secondary amine precursor with a deuterated methylating agent, such as iodomethane-d3 or dimethyl-d6 sulfate. This reaction introduces the deuterium atoms onto the dimethylamino group of the cyamemazine molecule.
Step 3: Purification and Salt Formation
Following the alkylation reaction, the crude this compound is purified using column chromatography. For improved stability and handling, the purified product is often converted to a salt, such as the maleate salt, by treatment with maleic acid in a suitable solvent like ethanol.[1]
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization and Quantitative Data
The successful synthesis of this compound and its intermediates is confirmed through various analytical techniques. The following tables summarize key quantitative data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Cyamemazine | C₁₉H₂₁N₃S | 323.46 |
| This compound | C₁₉H₁₅D₆N₃S | 329.49 |
Table 1: Molecular Properties of Cyamemazine and this compound. [1]
| Analytical Technique | Observed Data |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to the aromatic and aliphatic protons, with the absence of signals for the N,N-dimethyl protons. |
| Mass Spectrometry (m/z) | [M+H]⁺ at approximately 330.5, confirming the incorporation of six deuterium atoms. |
Table 2: Spectroscopic Data for this compound.
Mechanism of Action and Signaling
Cyamemazine's therapeutic effects are attributed to its interaction with multiple neurotransmitter systems in the central nervous system. It acts as a potent antagonist at several G-protein coupled receptors (GPCRs).
Caption: Cyamemazine's primary receptor targets.
Metabolism of Cyamemazine
Cyamemazine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways are N-demethylation and oxidation.
The primary enzymes involved in cyamemazine metabolism are CYP1A2, CYP3A4, and CYP2C8 for N-mono-demethylation, and CYP1A2 and CYP2C9 for mono-oxidation (S-oxidation or hydroxylation). These processes lead to the formation of metabolites such as monodesmethyl cyamemazine and cyamemazine sulfoxide.
Caption: Major metabolic pathways of Cyamemazine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyamemazine - Wikipedia [en.wikipedia.org]
- 4. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. EP2749556A1 - An improved process for the preparation of pure cyamemazine and salts thereof - Google Patents [patents.google.com]
Cyamemazine-d6 CAS number and commercial suppliers
CAS Number: 1216608-24-0
This technical guide provides an in-depth overview of Cyamemazine-d6, a deuterated analog of the antipsychotic and anxiolytic agent, Cyamemazine. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and visualizations of relevant biological pathways.
Core Compound Data
This compound is a stable isotope-labeled version of Cyamemazine, primarily utilized as an internal standard in quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS/MS) assays. The incorporation of deuterium atoms provides a distinct mass difference from the unlabeled parent compound, enabling precise and accurate quantification in complex biological matrices.
Quantitative Specifications
The following table summarizes the typical quantitative data for this compound. These values are representative and may vary between suppliers and specific batches. A Certificate of Analysis (CoA) from the supplier should always be consulted for lot-specific data.
| Parameter | Typical Specification | Description |
| Chemical Formula | C₁₉H₁₅D₆N₃S | The molecular formula indicating the elemental composition with six deuterium atoms. |
| Molecular Weight | 329.49 g/mol | The mass of one mole of the substance. |
| CAS Number | 1216608-24-0 | The unique identifier assigned by the Chemical Abstracts Service. |
| Chemical Purity | ≥98% | The percentage of the desired compound in the material, typically determined by techniques like HPLC. |
| Isotopic Purity | ≥99 atom % D | The percentage of molecules that contain the deuterium label at the specified positions. |
| Isotopic Enrichment | ≥98% | The percentage of the labeled isotope (Deuterium) at the labeled positions, accounting for the natural abundance of isotopes. |
Commercial Suppliers
A number of chemical suppliers provide this compound for research purposes. The following table lists some of the known commercial sources. This list is not exhaustive and inclusion does not constitute an endorsement.
| Supplier | Website |
| Veeprho | --INVALID-LINK-- |
| LGC Standards | --INVALID-LINK-- |
| MedchemExpress | --INVALID-LINK-- |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
| ChemicalBook | --INVALID-LINK-- |
| Simson Pharma Limited | --INVALID-LINK-- |
| Axios Research | --INVALID-LINK-- |
Experimental Protocols: Use as an Internal Standard
The primary application of this compound is as an internal standard (IS) in bioanalytical methods to quantify Cyamemazine in biological samples like plasma or urine. Below is a detailed, representative protocol for an LC-MS/MS method. This protocol should be optimized and validated for specific experimental conditions.
Objective
To accurately quantify the concentration of Cyamemazine in a biological matrix using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
Cyamemazine analytical standard
-
This compound (Internal Standard)
-
Control (drug-free) biological matrix (e.g., human plasma)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Phosphate-buffered saline (PBS), pH 7.4
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column)
Sample Preparation (Protein Precipitation)
-
Prepare a working solution of the internal standard (IS): Dissolve this compound in a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration of 100 ng/mL.
-
Spike samples with IS: To 100 µL of each sample (calibration standards, quality controls, and unknown samples), add 10 µL of the IS working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each sample.
-
Vortex: Vortex the samples for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a defined volume (e.g., 5 µL) onto the LC-MS/MS system.
LC-MS/MS Method Validation Workflow
The following diagram illustrates the key steps involved in validating a bioanalytical method using an internal standard.
Cyamemazine: A Comprehensive Technical Review of Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyamemazine, a phenothiazine antipsychotic, exhibits a unique pharmacological profile characterized by its potent anxiolytic and sedative properties in addition to its antipsychotic effects. This technical guide provides an in-depth review of the preclinical and clinical studies involving Cyamemazine, with a focus on its receptor binding profile, efficacy in various models, and its mechanism of action through key signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear graphical representation of the underlying biological processes.
Preclinical Studies
Receptor Binding Affinity
Cyamemazine's pharmacological effects are attributed to its interaction with a wide range of neurotransmitter receptors. Its binding affinity (Ki) for various human recombinant receptors has been characterized in several studies.[1]
| Receptor Subtype | Ki (nM) |
| Dopamine Receptors | |
| D2 | 5.8 ± 0.8 |
| Serotonin Receptors | |
| 5-HT2A | 1.5 ± 0.7 |
| 5-HT2C | 11.8 ± 2.2 |
| 5-HT3 | 2900 ± 400 |
| 5-HT7 | 22 |
| Histamine Receptors | |
| H1 | Data not available |
| Adrenergic Receptors | |
| Alpha-1 | Data not available |
Table 1: Cyamemazine Receptor Binding Affinities (Ki)[1]
Anxiolytic-like Activity in Animal Models
The anxiolytic properties of Cyamemazine have been investigated in preclinical models, most notably the elevated plus maze (EPM) test in mice. Chronic administration of Cyamemazine has been shown to significantly increase the time spent in the open arms of the maze, an indicator of reduced anxiety.[2][3]
| Dose (mg/kg) | Treatment Duration | % Increase in Time in Open Arms |
| 0.25 | Chronic | Statistically Significant |
| 0.375 | Chronic | Statistically Significant |
| 0.5 | Chronic | Statistically Significant |
| 1.0 | Chronic | Statistically Significant |
Table 2: Anxiolytic-like Effects of Chronic Cyamemazine in the Elevated Plus Maze (Mice)[2][3]
Experimental Protocols
-
Objective: To determine the binding affinity (Ki) of Cyamemazine for various human recombinant receptors.
-
Methodology:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells expressing the specific human recombinant receptor subtypes are cultured. Cell membranes are harvested and prepared through homogenization and centrifugation.
-
Radioligand Binding Assay: Cell membranes are incubated with a specific radioligand for the receptor of interest (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of Cyamemazine.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of Cyamemazine that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.[1]
-
-
Objective: To assess the anxiolytic-like effects of Cyamemazine in mice.
-
Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms.
-
Procedure:
-
Acclimatization: Mice are habituated to the testing room for at least one hour before the experiment.
-
Drug Administration: Cyamemazine or vehicle is administered to the mice (e.g., intraperitoneally) at specified doses and for a designated duration (acute or chronic).
-
Testing: Each mouse is placed at the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.
-
Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different treatment groups.[2][3]
-
Clinical Studies
Efficacy in Benzodiazepine Withdrawal
A double-blind, comparative study investigated the efficacy of Cyamemazine versus bromazepam in managing benzodiazepine withdrawal syndrome.
| Outcome | Cyamemazine Group (n=84) | Bromazepam Group (n=84) |
| Successful Withdrawal (6 months) | 66.7% (56 patients) | 65.5% (55 patients) |
| Patients with Adverse Events | 28 | 18 |
Table 3: Efficacy of Cyamemazine in Benzodiazepine Withdrawal
Note: Specific quantitative data from clinical trials of Cyamemazine for schizophrenia (PANSS scores) and anxiety (HAM-A scores) were not available in the public domain search results.
Clinical Trial Methodology: Positron Emission Tomography (PET) for Receptor Occupancy
-
Objective: To determine the in vivo occupancy of dopamine D2 and serotonin 5-HT2A receptors by Cyamemazine in patients.[4][5][6]
-
Methodology:
-
Participant Selection: Patients with a diagnosis of schizophrenia are recruited for the study.
-
Radiotracer Administration: Participants receive an intravenous injection of a specific radiotracer, such as [11C]raclopride for D2 receptors or [18F]altanserin for 5-HT2A receptors.
-
PET Imaging: PET scans are acquired to measure the baseline binding of the radiotracer to the target receptors in the brain.
-
Cyamemazine Administration: Participants are treated with Cyamemazine at clinically relevant doses.
-
Follow-up PET Imaging: After a period of Cyamemazine treatment, a second PET scan is performed with the same radiotracer to measure receptor occupancy.
-
Data Analysis: The reduction in radiotracer binding after Cyamemazine treatment is used to calculate the percentage of receptor occupancy. This data helps to establish the relationship between Cyamemazine dose, plasma concentration, and target engagement in the brain.
-
Signaling Pathways
Cyamemazine exerts its therapeutic effects by antagonizing key neurotransmitter receptors, thereby modulating downstream signaling cascades.
Dopamine D2 Receptor Antagonism
References
- 1. Affinity of cyamemazine, an anxiolytic antipsychotic drug, for human recombinant dopamine vs. serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyamemazine as an anxiolytic drug on the elevated plus maze and light/dark paradigm in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential role of cortical 5-HT(2A) receptors in the anxiolytic action of cyamemazine in benzodiazepine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active cyamemazine metabolites in patients treated with cyamemazine (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT2A receptor occupancy as measured by positron emission tomography (PET) | Semantic Scholar [semanticscholar.org]
A Technical Guide to Cyamemazine-d6 for Clinical Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Cyamemazine-d6 as an internal standard for the quantitative analysis of cyamemazine in clinical and forensic settings using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the core principles, experimental protocols, and data presentation pertinent to the application of this deuterated analog in bioanalysis.
Introduction to Cyamemazine and the Role of this compound
Cyamemazine is a typical antipsychotic of the phenothiazine class, primarily utilized for the treatment of schizophrenia and anxiety associated with psychosis.[1] It exerts its therapeutic effects through antagonism of various neurotransmitter receptors, including dopamine (D2), serotonin (5-HT2A, 5-HT2C, 5-HT3, 5-HT7), histamine (H1), and alpha-adrenergic receptors.[1][2] This complex pharmacological profile contributes to its antipsychotic, anxiolytic, and sedative properties.[2]
In the realm of clinical mass spectrometry, particularly for therapeutic drug monitoring (TDM) and pharmacokinetic studies, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification. This compound is the deuterium-labeled analog of cyamemazine and serves as an ideal internal standard for this purpose.[3][4][5] The incorporation of deuterium atoms results in a compound that is chemically identical to cyamemazine but has a higher molecular weight. This mass difference allows for its differentiation from the unlabeled drug by the mass spectrometer, while its similar physicochemical properties ensure it behaves almost identically during sample preparation and chromatographic separation.[3]
Key Properties of Cyamemazine and this compound:
| Property | Cyamemazine | This compound |
| Molecular Formula | C₁₉H₂₁N₃S | C₁₉H₁₅D₆N₃S |
| Molecular Weight | 323.46 g/mol | 329.50 g/mol |
| CAS Number | 3546-03-0 | 1216608-24-0 |
Mechanism of Action: Signaling Pathways
Cyamemazine's therapeutic effects are attributed to its interaction with multiple receptor systems in the central nervous system. A simplified representation of its primary antagonistic actions is depicted below.
Experimental Protocols for Clinical Mass Spectrometry
The quantification of cyamemazine in biological matrices such as plasma or serum typically involves sample preparation, liquid chromatographic separation, and detection by tandem mass spectrometry. The following sections detail a general workflow and specific parameters that can be adapted for this analysis.
Sample Preparation
The goal of sample preparation is to extract cyamemazine and this compound from the biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Example Protein Precipitation Protocol:
-
To 100 µL of plasma or serum sample, add a known concentration of this compound internal standard.
-
Add 300 µL of a cold protein precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution in mobile phase).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Workflow Diagram:
Typical LC-MS/MS Parameters:
The following tables provide a starting point for method development. Parameters should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Value |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A suitable gradient to separate cyamemazine from matrix components |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Table 2: Mass Spectrometry Parameters
Based on the structure of cyamemazine and data from similar phenothiazine compounds, the following multiple reaction monitoring (MRM) transitions are proposed. These should be confirmed and optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cyamemazine | 324.1 | To be determined | To be optimized |
| This compound | 330.1 | To be determined | To be optimized |
Note: The primary fragmentation is expected to occur at the side chain attached to the phenothiazine ring.
Method Validation
A bioanalytical method for cyamemazine using this compound should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 3: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The range of concentrations over which the method is accurate and precise. | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Accuracy within ±20%, Precision <20% CV |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | The degree of agreement among multiple measurements of the same sample. | Coefficient of variation (CV) <15% (<20% at LLOQ) |
| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | Assessed to ensure no significant impact on quantification |
| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentration should not change significantly |
Conclusion
This compound is an essential tool for the accurate and reliable quantification of cyamemazine in clinical and forensic samples by LC-MS/MS. Its use as an internal standard corrects for variability during sample processing and analysis, leading to high-quality data for therapeutic drug monitoring, pharmacokinetic studies, and other research applications. The experimental protocols and validation parameters outlined in this guide provide a solid foundation for the development and implementation of a robust bioanalytical method for cyamemazine.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Cyamemazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyamemazine, a phenothiazine antipsychotic, exhibits a unique pharmacological profile that distinguishes it from typical neuroleptics. While traditionally classified as a typical antipsychotic, its potent anxiolytic properties and reduced incidence of extrapyramidal side effects suggest a mechanism of action more aligned with atypical antipsychotics. This guide provides a comprehensive technical overview of Cyamemazine's mechanism of action, focusing on its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.
Introduction
Cyamemazine (also known as cyamepromazine) is a phenothiazine derivative first introduced in clinical practice in France in 1972.[1] It is primarily used in the treatment of schizophrenia, particularly when accompanied by anxiety and depressive symptoms.[1] Its clinical efficacy extends to managing anxiety associated with benzodiazepine withdrawal.[1] This unique therapeutic profile is a direct consequence of its complex interaction with a wide range of neurotransmitter receptors.
Receptor Binding Profile
Cyamemazine's mechanism of action is rooted in its ability to act as an antagonist at multiple G-protein coupled receptors (GPCRs). Its broad pharmacological spectrum is a result of its varying affinities for dopamine, serotonin, histamine, and adrenergic receptors.
Quantitative Binding Affinity Data
The binding affinities of Cyamemazine for various human recombinant receptors have been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Family | Ki (nM) | Reference(s) |
| Serotonin | |||
| 5-HT2A | Serotonin | 1.5 | [2][3][4][5][6] |
| 5-HT2C | Serotonin | 11.8 - 12 | [2][3][4][5][6] |
| 5-HT3 | Serotonin | 75 | [3][4][5][6] |
| 5-HT7 | Serotonin | 22 | [2] |
| Dopamine | |||
| D1 | Dopamine | 3.9 | [7] |
| D2 | Dopamine | 5.8 | [2] |
| D2L | Dopamine | 4.6 | [7] |
| D2S | Dopamine | 3.3 | [7] |
| D3 | Dopamine | 6.2 | [7] |
| D4.2 | Dopamine | 8.5 | [7] |
| D5 | Dopamine | 10.7 | [7] |
| Muscarinic | |||
| M1 | Muscarinic Acetylcholine | 13 | [4] |
| M4 | Muscarinic Acetylcholine | 12 | [4] |
| M5 | Muscarinic Acetylcholine | 35 | [4] |
| M2 | Muscarinic Acetylcholine | 42 | [4] |
| M3 | Muscarinic Acetylcholine | 321 | [4] |
| Other | |||
| α1-adrenergic | Adrenergic | High Affinity | [8] |
| H1 | Histamine | High Affinity | [8] |
Signaling Pathways
As an antagonist, Cyamemazine blocks the downstream signaling initiated by the binding of endogenous ligands to their respective receptors. The primary signaling pathways affected by Cyamemazine are mediated by Gi/o and Gq G-proteins.
Dopamine D2 Receptor (Gi/o-coupled) Pathway
Antagonism of the D2 receptor is a cornerstone of the antipsychotic effects of many neuroleptic drugs. D2 receptors are coupled to inhibitory Gi/o proteins.[9][10] Blockade of this pathway by Cyamemazine in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia.
Serotonin 5-HT2A/2C, Histamine H1, and Alpha-1 Adrenergic (Gq-coupled) Pathways
Cyamemazine is a potent antagonist of several Gq-coupled receptors, including the serotonin 5-HT2A and 5-HT2C receptors, histamine H1 receptors, and alpha-1 adrenergic receptors.[1][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] The antagonism of 5-HT2A receptors is believed to contribute to its atypical antipsychotic profile with a lower risk of extrapyramidal symptoms.[8] Blockade of 5-HT2C receptors is associated with its anxiolytic and antidepressant effects.[15] Antagonism at H1 and alpha-1 adrenergic receptors contributes to its sedative and hypotensive side effects, respectively.[13] The Gq signaling cascade involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Experimental Protocols
The determination of Cyamemazine's binding affinities relies on established in vitro and in vivo techniques.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a drug for a receptor. They involve the use of a radiolabeled ligand that specifically binds to the receptor of interest.
General Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation: Membranes from cells (e.g., CHO, HEK293) expressing the recombinant human receptor of interest are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled competitor drug (Cyamemazine).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of Cyamemazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Specific Radioligands Used for Key Receptors:
-
Histamine H1: [3H]-Mepyramine
Functional Assays
Functional assays measure the biological response following receptor activation or blockade. For Gq-coupled receptors, a common assay measures the accumulation of inositol phosphates (IPs) after agonist stimulation. Cyamemazine's antagonist activity at these receptors would be demonstrated by its ability to inhibit agonist-induced IP accumulation.[35]
In Vivo Receptor Occupancy Studies (PET)
Positron Emission Tomography (PET) allows for the in vivo visualization and quantification of receptor occupancy in the human brain. By using radiolabeled ligands that bind to specific receptors (e.g., [11C]raclopride for D2 receptors), researchers can determine the percentage of receptors occupied by a drug like Cyamemazine at therapeutic doses.
Conclusion
The mechanism of action of Cyamemazine is characterized by its multi-receptor antagonism, with a notable high affinity for serotonin 5-HT2A and 5-HT2C receptors, in addition to its dopamine D2 receptor blockade. This complex pharmacological profile, elucidated through a combination of in vitro binding assays, functional studies, and in vivo imaging, explains its clinical utility as an antipsychotic with significant anxiolytic properties and a favorable side-effect profile compared to typical neuroleptics. Further research into the nuanced interplay of its various receptor interactions will continue to refine our understanding of its therapeutic effects and guide the development of future psychotropic medications.
References
- 1. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity of cyamemazine, an anxiolytic antipsychotic drug, for human recombinant dopamine vs. serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyamemazine | 5-HT Receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyamemazine - MedChem Express [bioscience.co.uk]
- 6. molnova.com:443 [molnova.com:443]
- 7. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]
- 8. Cyamemazine - Wikipedia [en.wikipedia.org]
- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 13. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 14. PathWhiz [pathbank.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ahajournals.org [ahajournals.org]
- 17. LARG links histamine-H1-receptor-activated Gq to Rho-GTPase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Gq/5-HT2c receptor signals activate a local GABAergic inhibitory feedback circuit to modulate serotonergic firing and anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. msudenver.edu [msudenver.edu]
- 26. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 28. Methodology of 3H-spiperone binding to lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 30. researchgate.net [researchgate.net]
- 31. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubcompare.ai [pubcompare.ai]
- 33. 5-HT2A receptor antagonist properties of cyamemazine in rat and guinea pig smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. 5-HT3- and 5-HT2C-antagonist properties of cyamemazine: significance for its clinical anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Bioanalysis of Cyamemazine using Cyamemazine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of biological matrices for the quantitative analysis of Cyamemazine, utilizing its deuterated analog, Cyamemazine-d6, as an internal standard (IS). The following sections offer a comparative overview of common extraction techniques, comprehensive step-by-step protocols, and visual workflows to guide researchers in selecting and implementing the most suitable method for their bioanalytical needs.
Introduction to Cyamemazine Bioanalysis
Cyamemazine is a typical antipsychotic of the phenothiazine class, primarily used in the treatment of schizophrenia and anxiety. Accurate and reliable quantification of Cyamemazine in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Overview of Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering endogenous components from the biological matrix and concentrating the analyte of interest. The three most common techniques employed for the bioanalysis of small molecules like Cyamemazine are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of the optimal technique depends on the specific requirements of the assay, including the desired level of cleanliness, sensitivity, throughput, and the nature of the biological matrix.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes key quantitative parameters for the different sample preparation techniques. This data has been compiled from various bioanalytical methods for phenothiazine-class drugs, providing a comparative basis for method selection. It is important to note that specific values for Cyamemazine may vary depending on the exact experimental conditions and the laboratory performing the analysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Recovery (%) | > 90% | 75 - 95% | 85 - 105% |
| Matrix Effect (%) | Moderate to High | Low to Moderate | Low |
| Process Efficiency (%) | ~90% | ~70 - 90% | ~80 - 100% |
| Precision (%RSD) | < 15% | < 10% | < 10% |
| Analysis Time per Sample | ~15 minutes | ~30 minutes | ~25 minutes |
| Cost per Sample | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
| Automation Potential | High | Moderate | High |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for each of the three primary sample preparation techniques.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples, particularly plasma and serum. It is well-suited for high-throughput screening.
Experimental Protocol
Materials:
-
Biological matrix (e.g., human plasma)
-
Cyamemazine and this compound stock solutions
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
HPLC or UPLC system with mass spectrometric detection (LC-MS/MS)
Procedure:
-
Pipette 100 µL of the biological sample (plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the working solution of this compound (internal standard).
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and inject a suitable aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. This method generally provides cleaner extracts than PPT.
Experimental Protocol
Materials:
-
Biological matrix (e.g., human plasma, urine)
-
Cyamemazine and this compound stock solutions
-
Ammonium hydroxide solution (5%)
-
Extraction solvent (e.g., Ethyl Acetate or a mixture of Diethyl ether/Dichloromethane 70:30 v/v)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Microcentrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
HPLC or UPLC system with mass spectrometric detection (LC-MS/MS)
Procedure:
-
Pipette 200 µL of the biological sample into a 2.0 mL microcentrifuge tube.
-
Add 20 µL of the working solution of this compound.
-
Add 50 µL of 5% ammonium hydroxide solution to basify the sample (adjust pH > 9).
-
Add 1.0 mL of the extraction solvent.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 rpm for 10 minutes at room temperature to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to isolate analytes from a complex matrix. It is capable of producing very clean extracts, which is beneficial for minimizing matrix effects in LC-MS/MS analysis.
Experimental Protocol
Materials:
-
Biological matrix (e.g., human plasma, urine)
-
Cyamemazine and this compound stock solutions
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
SPE vacuum manifold
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol with 2% ammonium hydroxide)
-
Evaporation system
-
HPLC or UPLC system with mass spectrometric detection (LC-MS/MS)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.
-
Sample Loading:
-
Pre-treat the sample: To 200 µL of plasma/urine, add 20 µL of this compound IS and 200 µL of 4% phosphoric acid. Vortex to mix.
-
Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1 mL of deionized water through the cartridge to remove salts and other polar interferences.
-
Pass 1 mL of the wash solution (e.g., 5% Methanol in water) to remove less polar interferences.
-
Dry the sorbent bed under full vacuum for 5-10 minutes.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1 mL of the elution solvent (e.g., Methanol with 2% ammonium hydroxide) to the cartridge and allow it to elute the analytes by gravity or with a gentle vacuum.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject an aliquot into the LC-MS/MS system.
-
Solid-Phase Extraction Workflow
Conclusion
The choice of sample preparation is a critical step in the development of a robust and reliable bioanalytical method for Cyamemazine. Protein precipitation offers a rapid and simple approach, ideal for high-throughput environments, though it may be more susceptible to matrix effects. Liquid-liquid extraction provides a cleaner sample with moderate effort. Solid-phase extraction delivers the cleanest extracts and highest selectivity, minimizing matrix effects, but at a higher cost and complexity. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers to implement these techniques effectively. It is recommended to perform a thorough method validation for the chosen sample preparation technique to ensure it meets the specific requirements of the intended bioanalytical application.
Application Note: High-Throughput Analysis of Cyamemazine and Cyamemazine-d6 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antipsychotic drug Cyamemazine and its deuterated internal standard, Cyamemazine-d6, in human plasma. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring high-throughput analysis. The protocol employs a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method offers excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Cyamemazine is a phenothiazine antipsychotic medication used in the treatment of schizophrenia and anxiety.[1] Accurate measurement of its plasma concentration is crucial for optimizing therapeutic outcomes and minimizing adverse effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it corrects for variations in sample processing and instrument response.[2] This application note provides a detailed protocol for the chromatographic separation and quantification of Cyamemazine and this compound in human plasma, designed for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Cyamemazine analytical standard
-
This compound (Internal Standard, IS)[3]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Chromatographic and Mass Spectrometric Conditions
The following conditions are based on established methods for similar phenothiazine compounds and serve as a robust starting point for method development and validation.[4]
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1290 UPLC system or equivalent |
| Column | Phenomenex phenyl-hexyl C18 (50.0 × 2.1 mm, 1.7 µm) or equivalent[5] |
| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 2 mM Ammonium Formate |
| Gradient | As described in Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
| MS System | Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | As described in Table 3 |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.00 | 20 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 20 |
| 5.00 | 20 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
Note: The exact m/z values for the precursor and product ions should be optimized by infusing standard solutions of Cyamemazine and this compound into the mass spectrometer. The following are predicted values based on the molecular weight of Cyamemazine (323.46 g/mol ).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyamemazine | 324.2 | To be determined |
| This compound | 330.2 | To be determined |
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls, and unknown samples.
-
Add 50 µL of the working internal standard solution (this compound in methanol) to each tube.
-
Add 100 µL of plasma sample (standard, QC, or unknown) to the respective tubes.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
Method Validation Summary
The following tables represent typical data obtained during a bioanalytical method validation, following regulatory guidelines.
Table 4: Calibration Curve Performance
| Analyte | Concentration Range (ng/mL) | R² |
| Cyamemazine | 0.5 - 500 | > 0.995 |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low | 1.5 | < 15 | < 15 | 85 - 115 |
| Medium | 75 | < 15 | < 15 | 85 - 115 |
| High | 400 | < 15 | < 15 | 85 - 115 |
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | > 80 | 85 - 115 |
| High | 400 | > 80 | 85 - 115 |
Workflow Diagram
Caption: Bioanalytical workflow for Cyamemazine quantification.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of Cyamemazine in human plasma. The use of a deuterated internal standard ensures accuracy and precision, making this method well-suited for demanding research applications. The simple sample preparation protocol and rapid chromatographic runtime allow for the efficient processing of large numbers of samples.
References
- 1. Cyamemazine metabolites: effects on human cardiac ion channels in-vitro and on the QTc interval in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Cyamemazine from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the liquid-liquid extraction (LLE) of Cyamemazine, a phenothiazine antipsychotic, from various biological matrices. The methodologies outlined are intended to facilitate the accurate quantification of Cyamemazine in research, clinical, and forensic settings.
Cyamemazine is a typical antipsychotic of the phenothiazine class, primarily utilized in the treatment of schizophrenia and psychosis-associated anxiety. Monitoring its concentration in biological fluids is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological investigations.
Quantitative Data Summary
The following table summarizes key quantitative parameters from validation studies of analytical methods for Cyamemazine and related phenothiazine compounds. This data is provided for comparative purposes to aid in method selection and validation.
| Analyte | Matrix | Extraction Method | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Cyamemazine Tartrate | Bulk Drug/Formulation | - | HPTLC | - | 28.47 ng/spot | 86.29 ng/spot | [1] |
| Cyamemazine Tartrate | Bulk Drug/Formulation | - | RP-HPLC | - | 0.27 µg/mL | 0.80 µg/mL | [2] |
| Alimemazine | Human Plasma | LLE with Ethyl Acetate | LC-MS/MS | 77.77 | - | 20.013 pg/mL | [3][4] |
| Various Antipsychotics | Blood | LLE with 1-Chlorobutane | LC-MS/MS | Varies by analyte | Varies by analyte | Varies by analyte | [5] |
Experimental Protocols
Liquid-Liquid Extraction of Cyamemazine from Urine
This protocol is adapted from a method for the identification and characterization of Cyamemazine and its metabolites in urine.[6]
Materials:
-
Urine sample
-
β-glucuronidase (if analyzing for conjugated metabolites)
-
1-Chlorobutane
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
Conical centrifuge tubes
-
Mobile phase for LC-MS analysis
Procedure:
-
(Optional - for conjugated metabolites) To 1 mL of urine in a centrifuge tube, add a sufficient amount of β-glucuronidase and incubate according to the enzyme manufacturer's instructions to perform enzymatic hydrolysis.
-
Add 5 mL of 1-chlorobutane to the urine sample in the centrifuge tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of Cyamemazine into the organic phase.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (1-chlorobutane) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS analysis.
-
Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved.
-
The sample is now ready for injection into the LC-MS system.
Liquid-Liquid Extraction of Cyamemazine from Blood/Plasma
This protocol is a generalized procedure adapted from methods for the extraction of antipsychotic drugs, including phenothiazines, from blood and plasma.[3][4][5]
Materials:
-
Whole blood or plasma sample
-
Internal Standard (IS) solution (e.g., a deuterated analog of Cyamemazine or another phenothiazine)
-
Alkaline buffer (e.g., Trizma buffer, pH 9-10)
-
Extraction solvent: 1-Chlorobutane or Ethyl Acetate
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
Conical centrifuge tubes
-
Reconstitution solvent (compatible with the analytical instrument)
Procedure:
-
Pipette 1 mL of the blood or plasma sample into a clean centrifuge tube.
-
Add a known amount of the Internal Standard solution to the sample.
-
Add 1 mL of alkaline buffer to the sample to adjust the pH. A basic pH ensures that Cyamemazine, a basic drug, is in its non-ionized form, facilitating its extraction into the organic solvent.
-
Vortex the mixture for 30 seconds.
-
Add 5 mL of the extraction solvent (1-chlorobutane or ethyl acetate) to the tube.
-
Vortex the tube vigorously for 5 minutes to allow for the partitioning of Cyamemazine into the organic phase.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Carefully aspirate the upper organic layer and transfer it to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue with a small, precise volume (e.g., 100 µL) of the reconstitution solvent.
-
Vortex briefly to dissolve the extracted analyte.
-
The sample is now ready for chromatographic analysis.
Liquid-Liquid Extraction of Cyamemazine from Tissue Samples
A specific validated protocol for Cyamemazine extraction from tissue was not found in the reviewed literature. The following is a general procedure that can be adapted and validated for specific tissue types.
Materials:
-
Tissue sample (e.g., liver, brain)
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Tissue homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Internal Standard (IS) solution
-
Alkaline buffer (e.g., Trizma buffer, pH 9-10)
-
Extraction solvent: 1-Chlorobutane or a mixture of non-polar solvents
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
Conical centrifuge tubes
-
Reconstitution solvent
Procedure:
-
Accurately weigh a portion of the tissue sample (e.g., 1 gram).
-
Add a 3-fold volume of ice-cold homogenization buffer to the tissue.
-
Homogenize the tissue sample until a uniform consistency is achieved.
-
Transfer a known volume (e.g., 1 mL) of the tissue homogenate to a centrifuge tube.
-
Add a known amount of the Internal Standard solution.
-
Add 1 mL of alkaline buffer to the homogenate and vortex briefly.
-
Add 5 mL of the extraction solvent to the tube.
-
Follow steps 6-12 from the Blood/Plasma extraction protocol.
-
Note: This protocol will require thorough validation for each tissue type, including assessment of recovery, matrix effects, and linearity.
Visualizations
Cyamemazine Signaling Pathway
Caption: Cyamemazine's mechanism of action as a receptor antagonist.
Experimental Workflow for Liquid-Liquid Extraction
Caption: Generalized workflow for liquid-liquid extraction of Cyamemazine.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and quantification of 30 antipsychotics in blood using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
Application Notes and Protocols for the Quantification of Cyamemazine and Cyamemazine-d6 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of the antipsychotic drug cyamemazine and its deuterated internal standard, cyamemazine-d6, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a foundational methodology that can be adapted and validated for specific research and development needs.
Introduction
Cyamemazine is a phenothiazine derivative with antipsychotic and anxiolytic properties. Its therapeutic efficacy is attributed to its antagonist activity at dopamine D2, serotonin 5-HT2A, histamine H1, and alpha-adrenergic receptors. Accurate quantification of cyamemazine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. LC-MS/MS offers high sensitivity and selectivity for the determination of drug concentrations in complex biological fluids.
Quantitative Mass Spectrometry Data
The following tables summarize the proposed Multiple Reaction Monitoring (MRM) transitions for cyamemazine and its deuterated internal standard, this compound. These parameters are essential for setting up the mass spectrometer for selective and sensitive detection.
Table 1: MRM Transitions and Mass Spectrometry Parameters for Cyamemazine
| Parameter | Value |
| Precursor Ion (Q1) | m/z 324.1 |
| Product Ion (Q3) - Quantifier | m/z 100.1 |
| Product Ion (Q3) - Qualifier | m/z 58.1 |
| Dwell Time | 100 ms |
| Collision Energy (CE) for m/z 100.1 | Optimization Required |
| Collision Energy (CE) for m/z 58.1 | Optimization Required |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Note: The precursor ion corresponds to the protonated molecule [M+H]+. The product ions are based on common fragmentation patterns observed for phenothiazines, representing stable fragments of the molecule. Collision energies should be optimized for the specific instrument used.
Table 2: Proposed MRM Transitions and Mass Spectrometry Parameters for this compound (Internal Standard)
| Parameter | Value |
| Precursor Ion (Q1) | m/z 330.1 |
| Product Ion (Q3) - Quantifier | m/z 106.1 |
| Product Ion (Q3) - Qualifier | m/z 64.1 |
| Dwell Time | 100 ms |
| Collision Energy (CE) for m/z 106.1 | Optimization Required |
| Collision Energy (CE) for m/z 64.1 | Optimization Required |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Note: The precursor ion for the deuterated internal standard is shifted by +6 Da, corresponding to the six deuterium atoms. The product ions are also expected to show a +6 Da shift if the deuterium labels are on the fragmented portion of the molecule. The proposed transitions are based on this principle and require experimental verification and optimization.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a generic protein precipitation method for the extraction of cyamemazine from plasma or serum samples.
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature.
-
Aliquoting: Vortex the samples and aliquot 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels) to each sample, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography
The following are suggested starting conditions for the chromatographic separation of cyamemazine.
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Note: The gradient and mobile phase composition should be optimized to achieve good peak shape and separation from matrix components.
Mass Spectrometry
The mass spectrometer should be operated in positive ion mode with the MRM transitions specified in Tables 1 and 2.
| Parameter | Recommended Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| Capillary Voltage | Optimization Required (typically 3-5 kV) |
| Source Temperature | Optimization Required (e.g., 150°C) |
| Desolvation Gas Temperature | Optimization Required (e.g., 400°C) |
| Desolvation Gas Flow | Optimization Required |
| Collision Gas | Argon |
Visualizations
Cyamemazine Signaling Pathway
The following diagram illustrates the primary mechanism of action of cyamemazine, which involves the antagonism of several key neurotransmitter receptors in the central nervous system.
Caption: Cyamemazine's multifaceted receptor antagonism.
Experimental Workflow for Cyamemazine Quantification
The diagram below outlines the logical steps involved in the quantification of cyamemazine from biological samples using LC-MS/MS.
Caption: Bioanalytical workflow for cyamemazine.
Troubleshooting & Optimization
Overcoming matrix effects in Cyamemazine analysis with Cyamemazine-d6
Technical Support Center: Cyamemazine Analysis
Welcome to the technical support center for Cyamemazine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects using Cyamemazine-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Understanding Matrix Effects
Q1: What are matrix effects and why are they a concern in the analysis of Cyamemazine?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (Cyamemazine). In biological samples like plasma, serum, or urine, this includes proteins, salts, lipids, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Cyamemazine in the mass spectrometer's ion source, either suppressing or enhancing its signal.[1][2] This interference can lead to inaccurate and irreproducible quantification, compromising the reliability of study data.[2]
Q2: What are the common signs of significant matrix effects in my Cyamemazine analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility between replicate injections of the same sample.
-
Inaccurate results for quality control (QC) samples.
-
Significant differences in analyte response when comparing standards prepared in a pure solvent versus those prepared in the biological matrix.[1]
-
Drifting signal intensity or retention times over an analytical run.[3]
-
Ion suppression or enhancement, which is observable using post-column infusion experiments.[4][5]
The Role of this compound
Q3: How does using this compound help in overcoming matrix effects?
A3: this compound is a stable isotope-labeled (SIL) version of Cyamemazine, where six hydrogen atoms are replaced with deuterium.[6][7] It is an ideal internal standard because it has nearly identical chemical and physical properties to Cyamemazine.[8] This means it experiences the same losses during sample preparation and the same degree of ionization suppression or enhancement during MS analysis.[8] By calculating the ratio of the Cyamemazine signal to the this compound signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[9]
Q4: Is this compound a guaranteed solution for eliminating all matrix-related issues?
A4: While highly effective, this compound may not solve every issue. A phenomenon known as the "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier or later than the non-labeled analyte from the LC column.[8] If this separation occurs in a region of the chromatogram where the matrix effect is rapidly changing, the analyte and the internal standard will experience different degrees of ion suppression, leading to inaccurate results.[8][10] Therefore, chromatographic conditions must be optimized to ensure co-elution.
Troubleshooting Guide
Chromatographic & Signal Issues
Q5: I am observing poor peak shape and resolution for Cyamemazine and this compound. What should I do?
A5: Poor peak shape can result from several factors. Follow these troubleshooting steps:
-
Check Mobile Phase: Ensure the pH and composition of your mobile phase are correct and freshly prepared. For phenothiazines like Cyamemazine, an acidic mobile phase is often used to ensure protonation for positive ion mode detection.[11]
-
Column Health: The column may be degraded or contaminated. Try flushing the column or replacing it if performance does not improve.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[12]
Q6: My Cyamemazine signal is heavily suppressed. How can I identify the cause and mitigate it?
A6: Significant ion suppression is a classic matrix effect.
-
Improve Sample Preparation: Your current sample cleanup may be insufficient. Techniques like solid-phase extraction (SPE) are more effective at removing interfering matrix components (e.g., phospholipids) than simple protein precipitation.[11]
-
Adjust Chromatography: Modify the LC gradient to better separate Cyamemazine from the interfering components. Often, interferences elute early in the run, so increasing the initial aqueous portion of the gradient can help.[1]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening the suppression effect.[4] This is only feasible if the resulting Cyamemazine concentration is still above the lower limit of quantification (LLOQ).[4]
Q7: The retention times for Cyamemazine and this compound are different. Why is this happening and how can I fix it?
A7: This is likely the deuterium isotope effect.[8] While usually minimal, it can be problematic.
-
Optimize Chromatography: Adjusting the mobile phase composition or temperature can help minimize the separation.
-
Evaluate Impact: If a small separation exists, it is critical to assess whether it impacts quantification. This can be done by performing a matrix effect evaluation across different lots of the biological matrix to ensure the analyte-to-internal standard ratio remains constant.[10]
Quantification & Reproducibility Issues
Q8: My quantification results are inconsistent across my sample batch. What are the potential causes?
A8: Inconsistent results often point to variable matrix effects or other system instabilities.
-
Matrix Variability: Different patient or animal samples can have different matrix compositions, leading to varied effects. This is why using a co-eluting SIL internal standard like this compound is crucial.[13]
-
System Contamination: Carryover from a previous high-concentration sample can affect the subsequent sample.[3] Ensure your wash steps between injections are adequate.
-
LC System Instability: Fluctuations in pump pressure or temperature can cause shifts in retention time and affect results. Monitor system suitability throughout the run.[3]
Below is a troubleshooting logic diagram for matrix effect-related issues.
Caption: Troubleshooting workflow for identifying and resolving matrix effects.
Experimental Protocols & Data
Protocol 1: General LC-MS/MS Method for Cyamemazine
This protocol provides a starting point for the analysis of Cyamemazine in human plasma. Optimization will be required for specific instrumentation and applications.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new vial for injection.
-
-
LC-MS/MS Conditions:
| Parameter | Typical Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start at 20% B, linear gradient to 95% B over 5 minutes, hold, then re-equilibrate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Cyamemazine: To be optimizedthis compound: To be optimized |
| Collision Energy (CE) | To be optimized for each transition |
Protocol 2: Quantitative Evaluation of Matrix Effects
This protocol determines the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Cyamemazine and this compound into the mobile phase or reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources. After the final evaporation step, reconstitute the dried extract with the solutions from Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma from the same six sources with Cyamemazine and this compound at low and high QC concentrations before extraction.
-
-
Analyze and Calculate:
-
Inject all samples and record the peak areas.
-
Matrix Factor (MF): Calculate for each lot of plasma using the formula: MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
Internal Standard Normalized MF: The MF is also calculated for the internal standard. The IS-normalized MF is calculated as the ratio of the analyte MF to the IS MF.
-
Recovery (RE): Calculate using the formula: RE (%) = [(Peak Response from Pre-Extraction Spike [Set C]) / (Peak Response from Post-Extraction Spike [Set B])] x 100
-
-
Acceptance Criteria:
-
The coefficient of variation (%CV) of the internal standard-normalized matrix factor across the different lots of matrix should not exceed 15%.
-
The following diagram illustrates the workflow for evaluating matrix effects.
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. veeprho.com [veeprho.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. waters.com [waters.com]
- 9. reddit.com [reddit.com]
- 10. myadlm.org [myadlm.org]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. onlinepharmacytech.info [onlinepharmacytech.info]
- 13. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research-portal.uu.nl [research-portal.uu.nl]
Improving the recovery of Cyamemazine during sample extraction
Welcome to the technical support center for optimizing the recovery of Cyamemazine during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low Cyamemazine recovery during extraction?
A1: Low recovery of Cyamemazine, a basic drug, can stem from several factors:
-
Incorrect pH: If the pH of the sample is not optimized, Cyamemazine may be in its ionized form, leading to poor partitioning into organic solvents during Liquid-Liquid Extraction (LLE) or inadequate retention on reversed-phase Solid-Phase Extraction (SPE) sorbents.
-
Inappropriate Solvent Selection (LLE): The organic solvent used may not have the optimal polarity to efficiently extract Cyamemazine from the aqueous sample matrix.
-
Suboptimal SPE Sorbent and Elution Solvent: The chosen SPE sorbent might not provide adequate retention, or the elution solvent may not be strong enough to desorb the analyte completely.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the analytical signal.[1]
-
Analyte Instability: Cyamemazine may degrade during sample processing, especially if exposed to light or high temperatures for extended periods.[2]
-
Incomplete Protein Precipitation: If protein precipitation is used, Cyamemazine may remain bound to proteins if the precipitation is not complete, leading to its loss when the protein pellet is discarded.
Q2: What is the optimal pH for extracting Cyamemazine?
Q3: Which extraction technique is better for Cyamemazine: LLE or SPE?
A3: Both LLE and SPE can be effective for extracting Cyamemazine. The choice depends on factors such as sample volume, required sample cleanliness, throughput needs, and available resources.
-
LLE is a classic, widely used technique that is effective but can be labor-intensive and may result in less clean extracts.
-
SPE often provides cleaner extracts, higher recovery, and better reproducibility, and it is more amenable to automation.[3] For complex matrices like plasma, SPE is often preferred.
Q4: How can I minimize matrix effects in my Cyamemazine analysis?
A4: Matrix effects can be minimized by:
-
Optimizing the clean-up step: A more rigorous SPE wash step can help remove interfering endogenous components.
-
Using a more selective extraction method: Techniques like mixed-mode SPE can provide better selectivity.
-
Diluting the sample: This can reduce the concentration of interfering matrix components.[4]
-
Employing matrix-matched calibration standards: This helps to compensate for signal suppression or enhancement caused by the matrix.
Troubleshooting Guides
Issue: Low Recovery in Solid-Phase Extraction (SPE)
This guide will help you troubleshoot and improve low recovery of Cyamemazine during SPE.
Troubleshooting Workflow for Low SPE Recovery
Caption: A decision tree to diagnose and resolve low Cyamemazine recovery in SPE.
Issue: Low Recovery in Liquid-Liquid Extraction (LLE)
This guide provides steps to improve the recovery of Cyamemazine during LLE.
Troubleshooting Workflow for Low LLE Recovery
Caption: A decision tree for troubleshooting low Cyamemazine recovery in LLE.
Experimental Protocols
Protein Precipitation (for Plasma Samples)
Protein precipitation is a common first step for cleaning up plasma samples before further extraction or direct analysis.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant, which contains the Cyamemazine, and transfer it to a new tube for further processing (e.g., evaporation and reconstitution or SPE).
Protein Precipitation Workflow
Caption: A flowchart of the protein precipitation protocol for plasma samples.
Solid-Phase Extraction (SPE) Protocol for Cyamemazine from Plasma
This protocol is a general guideline for extracting Cyamemazine from plasma using a C18 SPE cartridge.
Protocol:
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard and 1 mL of a suitable buffer (e.g., 100 mM ammonium acetate, pH 9.0) to raise the pH.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 3 mL of purified water, followed by 3 mL of the sample buffer (e.g., 100 mM ammonium acetate, pH 9.0). Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of purified water to remove hydrophilic interferences, followed by 3 mL of a weak organic solvent wash (e.g., 20% methanol in water) to remove more interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual water.
-
Elution: Elute Cyamemazine from the cartridge with 2 x 1 mL of an appropriate elution solvent (e.g., methanol containing 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for your analytical instrument.
SPE Workflow for Cyamemazine Extraction
Caption: A step-by-step workflow for the SPE of Cyamemazine from plasma.
Liquid-Liquid Extraction (LLE) Protocol for Cyamemazine from Urine
This protocol provides a general method for extracting Cyamemazine from a urine sample.
Protocol:
-
Sample Preparation: To 1 mL of urine in a glass tube, add an internal standard.
-
pH Adjustment: Add a suitable volume of a basic solution (e.g., 1 M NaOH) to adjust the sample pH to approximately 10. Vortex to mix.
-
Extraction: Add 5 mL of a suitable organic extraction solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v).
-
Mixing: Cap the tube and vortex or mechanically shake for 10-15 minutes to ensure thorough mixing of the two phases.
-
Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to facilitate phase separation.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for analysis.
LLE Workflow for Cyamemazine Extraction
Caption: A step-by-step workflow for the LLE of Cyamemazine from urine.
Data Presentation
The following tables summarize typical recovery data for phenothiazines (the class of drugs Cyamemazine belongs to) under different extraction conditions. Note: This data is representative of the drug class and may vary for Cyamemazine itself.
Table 1: Comparison of Recovery for Phenothiazines using Different Extraction Methods from Plasma
| Extraction Method | Sorbent/Solvent System | Average Recovery (%) | Reference |
| SPE | C18 monolithic silica tip / Methanol | 91-95 | [2] |
| SPE | Empore C18 disk / Chloroform-acetonitrile (8:2) | 64.0-89.9 | [5] |
| LLE | Dichloromethane | 42-78 | [6] |
Table 2: Influence of SPE Sorbent Type on Recovery of Basic Drugs
| Sorbent Type | Retention Mechanism | Typical Recovery Range for Basic Drugs (%) | Key Advantages |
| C18 (Silica-based) | Reversed-phase | 60-90 | Widely available, well-characterized. |
| Polymeric (e.g., PS-DVB) | Reversed-phase | 85-105 | Higher capacity, stable over a wider pH range, no silanol interactions.[3][7] |
| Mixed-Mode Cation Exchange (MCX) | Reversed-phase & Strong Cation Exchange | >80 | High selectivity for basic compounds, allows for rigorous washing steps.[1] |
Signaling Pathway
Cyamemazine exerts its antipsychotic and anxiolytic effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors.
Cyamemazine Receptor Antagonism
Caption: Cyamemazine blocks dopamine D2 and serotonin 5-HT2A receptors.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Navigating Chromatography Challenges with Cyamemazine-d6: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Cyamemazine-d6, achieving optimal chromatographic performance is paramount for accurate and reliable data. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues related to poor peak shape and other chromatographic anomalies encountered during the analysis of this deuterated compound.
Cyamemazine, a phenothiazine derivative, and its deuterated analog, this compound, are basic compounds prone to exhibiting poor peak shape, characterized by tailing or asymmetry, during reversed-phase liquid chromatography (LC) analysis. These issues primarily stem from secondary interactions with the stationary phase and can be influenced by a variety of experimental parameters. This guide offers a structured approach to identifying and resolving these challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing) for this compound?
A1: Peak tailing for basic compounds like this compound is most commonly caused by secondary interactions with residual silanol groups on the surface of silica-based stationary phases.[1][2] Cyamemazine has a pKa of 9.42, meaning it is protonated and carries a positive charge in typical acidic mobile phases.[3][4] This positive charge can lead to strong electrostatic interactions with ionized, negatively charged silanol groups on the silica surface, resulting in a portion of the analyte molecules being more strongly retained and eluting later, which manifests as a tailing peak.[1][5]
Q2: Can the use of a deuterated internal standard like this compound itself cause chromatographic issues?
A2: Yes, while stable isotope-labeled internal standards are the gold standard for quantitative LC-MS analysis, the deuterium substitution can sometimes lead to slight differences in chromatographic behavior compared to the non-deuterated analyte. This is known as the "deuterium isotope effect." It can result in a small retention time shift, with the deuterated compound often eluting slightly earlier.[6][7] While this shift is usually minor, it can be problematic if it leads to co-elution with interferences or if the peak shape is inherently poor. In rare cases, peak splitting can also be observed with deuterated standards, which could be due to incomplete deuteration or on-column hydrogen-deuterium exchange.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like Cyamemazine.
-
At low pH (e.g., pH < 3): The silanol groups on the stationary phase are protonated and neutral, which minimizes the secondary electrostatic interactions with the positively charged this compound. This typically leads to improved peak symmetry.[5][8]
-
At mid-range pH (e.g., pH 4-7): A significant portion of the silanol groups will be deprotonated and negatively charged, leading to strong interactions with the protonated this compound and resulting in significant peak tailing.
-
At high pH (e.g., pH > pKa of Cyamemazine): this compound will be in its neutral form, which can improve retention on a reversed-phase column and minimize interactions with silanol groups. However, standard silica-based columns are not stable at high pH. Specialized hybrid or ethylene-bridged hybrid (BEH) columns are required for high-pH applications.
Q4: What is the difference between using acetonitrile and methanol as the organic modifier?
A4: The choice of organic modifier can influence selectivity and peak shape.
-
Acetonitrile: Generally has a lower viscosity, leading to lower backpressure. It is an aprotic solvent.
-
Methanol: Is a protic solvent and can engage in hydrogen bonding. For some basic compounds, methanol can improve peak shape by competing with the analyte for interactions with silanol groups.[9][10] However, the elution strength of methanol is lower than acetonitrile, which may require adjusting the gradient or isocratic composition.[11][12] The choice between the two often requires empirical testing to determine the best performance for a specific method.
Troubleshooting Guide
Poor peak shape for this compound can be systematically addressed by evaluating and optimizing several key experimental parameters.
Problem: Significant Peak Tailing
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be below 3 using an additive like formic acid or trifluoroacetic acid (TFA).[5][8] 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column where residual silanol groups are chemically deactivated. 3. Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, though this is less common in modern LC-MS applications due to potential ion suppression.[5] | Improved peak symmetry (reduced tailing factor). |
| Inappropriate Mobile Phase Composition | 1. Optimize Organic Modifier: Evaluate both acetonitrile and methanol to determine which provides better peak shape.[9][10] 2. Adjust Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-20 mM) to control the pH effectively. | Sharper, more symmetrical peaks. |
| Column Overload | 1. Reduce Injection Volume/Concentration: Inject a smaller amount of the sample to see if the peak shape improves. | If overload is the issue, reducing the sample mass will result in a more symmetrical peak. |
Problem: Peak Splitting or Broadening
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Void or Contamination | 1. Reverse and Flush Column: Disconnect the column, reverse the flow direction, and flush with a strong solvent. 2. Replace Column Frit: If the frit is suspected to be clogged, replace it according to the manufacturer's instructions. 3. Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained compounds. | Restoration of sharp, single peaks. |
| Sample Solvent Mismatch | 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient or in a solvent weaker than the mobile phase. | Improved peak shape, especially for early eluting peaks. |
| Deuterium Isotope Effect | 1. Optimize Chromatography: Adjusting the gradient, temperature, or mobile phase may help to co-elute the deuterated and non-deuterated analogs more closely or improve the peak shape of the deuterated standard. | Sharper peaks and consistent retention times. |
Data Presentation: Impact of Mobile Phase pH on Peak Shape
The following table summarizes the expected quantitative impact of mobile phase pH on the peak asymmetry of a basic compound similar to Cyamemazine.
| Mobile Phase pH | Analyte Ionization State | Silanol Group State | Expected Asymmetry Factor (As) | Comments |
| 7.0 | Primarily Protonated (+) | Mostly Deprotonated (-) | > 2.0[1] | Strong secondary interactions lead to significant tailing. |
| 5.0 | Protonated (+) | Partially Deprotonated (-) | 1.5 - 2.0 | Tailing is still prominent but may be slightly reduced compared to neutral pH. |
| 3.0 | Protonated (+) | Mostly Protonated (Neutral) | < 1.5[1] | Reduced secondary interactions result in a more symmetrical peak. |
Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1.0 represents a perfectly symmetrical peak.
Experimental Protocols
Recommended Starting Method for this compound Analysis
This protocol is a starting point and should be optimized for your specific instrumentation and application.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile. Further dilute with the initial mobile phase to the desired working concentration.
-
Biological Matrix (e.g., Plasma, Urine): A protein precipitation or liquid-liquid extraction is recommended. For example, to 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins. Evaporate the supernatant and reconstitute in the initial mobile phase.
2. LC-MS/MS Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A high-quality, end-capped C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its non-deuterated analog to identify the precursor and product ions.
Visualizing Troubleshooting and Key Relationships
To further aid in understanding the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: A logical workflow for troubleshooting poor peak shape.
Caption: Relationship between mobile phase pH, analyte/silanol ionization, and peak shape.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cyamémazine — Wikipédia [fr.wikipedia.org]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromtech.com [chromtech.com]
- 10. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 12. 7 Key Differences in the Use of Methanol and Acetonitrile : Shimadzu SOPS [shimadzu.com.au]
Technical Support Center: Troubleshooting Ion Suppression in LC-MS Analysis of Cyamemazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Cyamemazine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the LC-MS analysis of Cyamemazine?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Cyamemazine, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2][3] Essentially, other molecules present in the sample compete with Cyamemazine for ionization, reducing the number of Cyamemazine ions that reach the detector.
Q2: How can I determine if my Cyamemazine signal is being suppressed?
A2: A common method to identify ion suppression is the post-column infusion experiment.[3][4] This involves infusing a standard solution of Cyamemazine at a constant rate into the LC flow after the analytical column and before the mass spectrometer. A stable baseline signal for Cyamemazine is established. Then, a blank matrix sample (without Cyamemazine) is injected. A dip in the constant baseline signal at a specific retention time indicates the elution of matrix components that are causing ion suppression.[3][4]
Q3: What are the most common sources of ion suppression in biological samples like plasma or urine?
A3: In biological matrices, the primary sources of ion suppression are endogenous components that are often present at much higher concentrations than the analyte. These include:
-
Phospholipids: Particularly prevalent in plasma samples, these molecules are notorious for causing ion suppression.[5]
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can severely suppress the analyte signal.[6]
-
Proteins: Though often removed during sample preparation, residual proteins can still contribute to matrix effects.
-
Other endogenous molecules: Metabolites and other small molecules present in the biological fluid can also co-elute and interfere with ionization.[1]
Q4: Can the choice of ionization technique affect ion suppression for Cyamemazine analysis?
A4: Yes, the choice of ionization source can influence the extent of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression from non-volatile matrix components compared to Atmospheric Pressure Chemical Ionization (APCI).[2][7] If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with Cyamemazine's chemical properties, could be a viable strategy. Additionally, switching the polarity of the ESI source (e.g., from positive to negative ion mode) might help, as fewer matrix components may ionize in the opposite polarity.[3][7]
Troubleshooting Guides
Guide 1: Poor Sensitivity and Inconsistent Results for Cyamemazine
This guide addresses scenarios where you observe unexpectedly low signal intensity for Cyamemazine or high variability between injections.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor sensitivity.
Experimental Protocols:
-
Post-Column Infusion Experiment:
-
Prepare a standard solution of Cyamemazine (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set up your LC-MS system as usual.
-
Using a syringe pump and a T-connector, infuse the Cyamemazine standard solution into the LC eluent stream just before it enters the mass spectrometer's ion source at a low flow rate (e.g., 10 µL/min).
-
Allow the signal to stabilize to a constant baseline.
-
Inject a blank plasma or urine sample that has undergone your standard sample preparation procedure.
-
Monitor the Cyamemazine signal. A drop in the baseline indicates the retention time regions where ion suppression is occurring.[3][4]
-
Guide 2: Quantifying and Mitigating Matrix Effects
This guide provides a systematic approach to quantify the extent of ion suppression and strategies to minimize it.
Logical Relationship of Mitigation Strategies:
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. waters.com [waters.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. providiongroup.com [providiongroup.com]
Ensuring the stability of Cyamemazine-d6 in stock solutions and samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the stability of Cyamemazine-d6 in stock solutions and biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: this compound, as a phenothiazine derivative, is susceptible to degradation from several factors:
-
Light: Exposure to UV or ambient light can lead to photodegradation.[1][2][3] It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Oxidation: Phenothiazines are prone to oxidation, which can be accelerated by the presence of oxygen and certain metal ions.[4] Using de-gassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
pH: The stability of phenothiazines can be pH-dependent.[5][6] Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis and other degradation reactions. It is advisable to maintain the pH of solutions within a stable range, typically close to neutral, unless experimental conditions require otherwise.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[7] Therefore, proper storage at recommended temperatures is critical.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: While specific stability data for this compound in various solvents is not extensively published, common solvents for preparing stock solutions of deuterated standards include methanol, acetonitrile, and DMSO.[8] Based on general practices, HPLC-grade methanol or acetonitrile are often preferred due to their volatility, which simplifies sample preparation for LC-MS analysis. The choice of solvent should also be compatible with the analytical method and the biological matrix.
Q3: How should I store my this compound stock and working solutions?
A3: For optimal stability, it is recommended to:
-
Store at low temperatures: Stock solutions should be stored at -20°C or -80°C for long-term stability.[9]
-
Protect from light: Always use amber glass vials or other light-blocking containers.[1][10]
-
Minimize headspace: Use vials that are appropriately sized for the volume of the solution to reduce the amount of air (and oxygen) in the headspace.
-
Aliquot: To avoid repeated freeze-thaw cycles, it is best to aliquot stock solutions into smaller, single-use volumes.[8]
Q4: How many freeze-thaw cycles can my this compound samples undergo?
A4: The stability of an analyte through freeze-thaw cycles is compound-specific. While there is no definitive published data for this compound, it is a standard practice in bioanalytical method validation to assess stability for at least three freeze-thaw cycles.[11][12][13] If more cycles are anticipated during sample handling, the stability should be validated for a higher number of cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard in analytical experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Internal Standard (IS) Response | Pipetting or Dilution Errors: Inaccurate preparation of stock or working solutions. | - Recalibrate pipettes regularly.- Prepare fresh stock and working solutions, paying close attention to dilution calculations.- Use a positive displacement pipette for viscous solvents like DMSO. |
| Degradation of IS Stock/Working Solution: Improper storage leading to degradation. | - Prepare fresh working solutions from a new aliquot of the stock solution.- Review storage conditions (temperature, light exposure).- Perform a stability check on the stock solution (see Experimental Protocols). | |
| Matrix Effects: Ion suppression or enhancement in the mass spectrometer due to co-eluting matrix components. | - Optimize chromatographic separation to separate this compound from interfering matrix components.- Evaluate different sample extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).- Dilute the sample to reduce matrix effects.[14] | |
| Low IS Recovery | Inefficient Extraction: The chosen extraction method may not be optimal for this compound. | - Experiment with different extraction solvents or SPE cartridges.- Adjust the pH of the sample before extraction to optimize the recovery of Cyamemazine. |
| Adsorption to Surfaces: The analyte may adsorb to plasticware or glass surfaces. | - Use silanized glassware or low-binding microcentrifuge tubes.- Add a small amount of an organic solvent or a surfactant to the sample to reduce adsorption. | |
| Presence of Unexpected Peaks | Degradation Products: this compound may have degraded into other compounds. | - Analyze a freshly prepared standard to confirm the retention time of the intact molecule.- Review sample handling and storage procedures to identify potential causes of degradation (e.g., light exposure, temperature fluctuations).- Common degradation products of phenothiazines include sulfoxides and N-desmethyl metabolites.[15][16] |
| Contamination: The solvent or glassware may be contaminated. | - Use high-purity solvents and thoroughly clean all glassware.- Analyze a solvent blank to check for contamination. |
Experimental Protocols
The following are detailed methodologies for key stability experiments. Note that the acceptance criteria (typically ±15% deviation from the initial concentration) should be predefined based on regulatory guidelines or internal standard operating procedures.
Long-Term Stability Assessment
Objective: To evaluate the stability of this compound in a specific solvent and storage condition over an extended period.
Methodology:
-
Prepare a stock solution of this compound in the desired solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple amber vials, ensuring minimal headspace.
-
Store the vials at the desired long-term storage temperature (e.g., -20°C or -80°C).[17]
-
At predetermined time points (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve a set of vials.
-
Prepare working solutions from the stored stock solution and a freshly prepared stock solution (as a control).
-
Analyze the samples using a validated analytical method (e.g., LC-MS/MS).
-
Compare the mean response of the stored samples to the mean response of the freshly prepared samples.
Data Presentation:
| Storage Duration (Months) | Storage Temperature (°C) | Mean Response (Stored) | Mean Response (Fresh) | % Recovery |
| 0 | -20 | 100,000 | 100,000 | 100% |
| 1 | -20 | 99,500 | 100,500 | 99.0% |
| 3 | -20 | 98,000 | 100,200 | 97.8% |
| 6 | -20 | 97,500 | 100,800 | 96.7% |
| 9 | -20 | 96,000 | 100,300 | 95.7% |
| 12 | -20 | 95,500 | 100,600 | 94.9% |
Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Spike a known concentration of this compound into a pooled biological matrix (e.g., human plasma).
-
Aliquot the spiked matrix into multiple vials.
-
Freeze all samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.[8]
-
Thaw a set of samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
After thawing, refreeze the samples at -80°C for at least 12 hours.
-
Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 to 5 cycles).
-
After the final thaw, process and analyze the samples alongside a set of freshly spiked control samples that have not undergone any freeze-thaw cycles.
-
Compare the mean concentration of the freeze-thaw samples to the mean concentration of the control samples.
Data Presentation:
| Number of Freeze-Thaw Cycles | Mean Concentration (ng/mL) | % of Initial Concentration |
| 0 (Control) | 100.2 | 100% |
| 1 | 99.8 | 99.6% |
| 2 | 98.5 | 98.3% |
| 3 | 97.1 | 96.9% |
| 4 | 95.8 | 95.6% |
| 5 | 94.5 | 94.3% |
Bench-Top (Short-Term) Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration representative of sample handling and processing time.
Methodology:
-
Spike a known concentration of this compound into a pooled biological matrix.
-
Aliquot the spiked matrix into multiple vials.
-
Keep the vials on the bench at room temperature (approximately 20-25°C) for specific time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
At each time point, process and analyze a set of samples. The samples at time 0 serve as the baseline.
-
Compare the mean concentration at each time point to the mean concentration at time 0.
Data Presentation:
| Time at Room Temp (hours) | Mean Concentration (ng/mL) | % of Initial Concentration |
| 0 | 100.5 | 100% |
| 2 | 100.1 | 99.6% |
| 4 | 99.2 | 98.7% |
| 8 | 97.8 | 97.3% |
| 24 | 94.3 | 93.8% |
Photostability Assessment
Objective: To assess the impact of light exposure on the stability of this compound.
Methodology:
-
Prepare a solution of this compound in a transparent vial.
-
Prepare a control sample by wrapping an identical vial in aluminum foil to protect it from light.[18]
-
Expose both samples to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2][3]
-
Analyze both the exposed and control samples using a validated analytical method.
-
Compare the concentration of the exposed sample to that of the control sample.
Data Presentation:
| Condition | Mean Concentration (ng/mL) | % Degradation |
| Exposed to Light | 85.3 | 14.7% |
| Protected from Light (Control) | 100.0 | 0% |
Effect of pH on Stability
Objective: To evaluate the stability of this compound in solutions of varying pH.
Methodology:
-
Prepare a series of buffer solutions covering a range of pH values (e.g., pH 3, 5, 7, 9, and 11).
-
Add a known amount of this compound to each buffer solution to create solutions of the same initial concentration.
-
Incubate the solutions at a controlled temperature (e.g., 40°C to accelerate potential degradation).
-
At specified time points (e.g., 0, 24, 48, and 72 hours), take an aliquot from each solution.
-
Neutralize the pH of the aliquots if necessary and analyze them using a validated analytical method.
-
Determine the concentration of this compound remaining at each time point for each pH.
Data Presentation:
| pH | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | Concentration at 48h (µg/mL) | Concentration at 72h (µg/mL) | % Remaining at 72h |
| 3 | 10.0 | 9.2 | 8.5 | 7.8 | 78% |
| 5 | 10.0 | 9.8 | 9.6 | 9.4 | 94% |
| 7 | 10.0 | 9.9 | 9.8 | 9.7 | 97% |
| 9 | 10.0 | 9.5 | 9.0 | 8.6 | 86% |
| 11 | 10.0 | 8.8 | 7.9 | 7.1 | 71% |
Visualizations
Caption: Workflow for this compound stability testing.
References
- 1. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 2. ema.europa.eu [ema.europa.eu]
- 3. certified-laboratories.com [certified-laboratories.com]
- 4. Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Assess the Effect of pH on Drug Stability – StabilityStudies.in [stabilitystudies.in]
- 6. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 7. cbspd.com [cbspd.com]
- 8. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 9. ilsi-india.org [ilsi-india.org]
- 10. How to Store Reference Standards [restek.com]
- 11. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 12. pharmoutsource.com [pharmoutsource.com]
- 13. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Internal standard inconsistent response - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. webhome.auburn.edu [webhome.auburn.edu]
- 17. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3 Important Photostability Testing Factors [sampled.com]
Dealing with interference from metabolites of Cyamemazine in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from cyamemazine and its metabolites in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of cyamemazine?
Cyamemazine is primarily metabolized in the liver into two main active metabolites: N-desmethyl-cyamemazine (norcyamemazine) and cyamemazine sulfoxide.[1] These metabolites can be present in biological samples and may interfere with certain analytical methods.
Q2: In which types of assays is interference from cyamemazine and its metabolites most commonly observed?
Interference is most frequently reported in urine drug screen immunoassays, particularly for amphetamines.[2][3][4][5] The structural similarity of cyamemazine and its metabolites to amphetamine-class drugs can lead to cross-reactivity with the antibodies used in these assays, resulting in false-positive results.
Q3: Are the metabolites of cyamemazine pharmacologically active?
Yes, the metabolites of cyamemazine are pharmacologically active. N-desmethyl-cyamemazine, in particular, shows a receptor binding profile similar to the parent drug and can contribute significantly to both the therapeutic effects and potential side effects.
Troubleshooting Guide
Issue 1: False-Positive Amphetamine Immunoassay Results
Symptoms:
-
A urine or plasma sample from a subject administered cyamemazine tests positive for amphetamines in an immunoassay.
-
Confirmatory analysis by a more specific method (e.g., LC-MS/MS) is negative for amphetamines.
Possible Cause: Cross-reactivity of cyamemazine or its metabolites with the immunoassay antibodies. This is a known issue with several commercially available amphetamine immunoassays.
Solutions:
-
Confirmatory Testing: Always confirm positive immunoassay results with a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is the gold standard for distinguishing between true positives and false positives caused by cross-reactivity.
-
Alternative Immunoassay: If confirmatory testing is not immediately available, consider using an alternative amphetamine immunoassay from a different manufacturer, as cross-reactivity profiles can vary between kits.[2][5]
-
Sample Pre-treatment: For research applications, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) might be employed to separate cyamemazine and its metabolites from the sample matrix before immunoassay, though the effectiveness of this approach for reducing interference would need to be validated.
Issue 2: Inaccurate Quantification of Cyamemazine in the Presence of its Metabolites using LC-MS/MS
Symptoms:
-
Poor reproducibility of cyamemazine quantification in patient samples.
-
Inconsistent internal standard response.
-
Over- or underestimation of cyamemazine concentrations.
Possible Causes:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of cyamemazine and its metabolites, leading to inaccurate quantification.[6][7][8]
-
Metabolite Interference: If the chromatographic separation is not optimal, the metabolites may co-elute with the parent drug, leading to ion suppression or enhancement.[9] Additionally, in-source fragmentation of metabolites could potentially produce ions with the same mass-to-charge ratio as the parent drug.
Solutions:
-
Chromatographic Optimization:
-
Improve Separation: Modify the mobile phase gradient, flow rate, or change the stationary phase of the LC column to achieve baseline separation of cyamemazine from its major metabolites and from regions of significant matrix effects.
-
Divert Flow: Use a divert valve to direct the initial and final portions of the chromatographic run, which often contain high concentrations of interfering salts and phospholipids, to waste instead of the mass spectrometer.
-
-
Sample Preparation:
-
Protein Precipitation: While simple, protein precipitation can result in significant matrix effects.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques provide a more thorough sample clean-up and can significantly reduce matrix effects.[6]
-
-
Internal Standard Selection:
-
Stable Isotope-Labeled (SIL) Internal Standard: The use of a SIL internal standard for cyamemazine is highly recommended. SIL internal standards co-elute with the analyte and experience similar matrix effects, thus providing more accurate correction during quantification.[8]
-
-
Method Validation:
-
Matrix Effect Evaluation: During method validation, thoroughly assess matrix effects by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.
-
Metabolite Interference Study: Spike known concentrations of N-desmethyl-cyamemazine and cyamemazine sulfoxide into blank matrix and analyze to ensure they do not interfere with the quantification of the parent drug.
-
Data Presentation
Table 1: Cross-Reactivity of Cyamemazine and Related Compounds in Amphetamine Immunoassays
| Compound | Immunoassay Method | Concentration Tested | Result | Reference |
| Cyamemazine | Emit® test (urine) | Therapeutic Dosing | False-Positive for Amphetamine | [10] |
| Promethazine | EMIT II Plus Monoclonal | Therapeutic Dosing | 36% of patients showed false-positive results | [2][5] |
| Chlorpromazine | EMIT II Plus Monoclonal | Therapeutic Dosing | Reduced interference compared to promethazine | [2] |
Note: Quantitative cross-reactivity data for cyamemazine and its specific metabolites are not extensively published. The data for promethazine and chlorpromazine, which are structurally related phenothiazines, are included to illustrate the potential for class-wide interference.
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Quantification of Cyamemazine and its Metabolites in Human Plasma
This protocol is a representative method based on commonly used techniques for the analysis of antipsychotic drugs.[1][11][12][13]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., Cyamemazine-d8).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Inject 10 µL into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-3.0 min: Linear gradient to 5% A
-
3.0-4.0 min: Hold at 5% A
-
4.0-4.1 min: Return to 95% A
-
4.1-5.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Ionization Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cyamemazine | 324.2 | 86.1 | 25 |
| N-desmethyl-cyamemazine | 310.2 | 72.1 | 28 |
| Cyamemazine sulfoxide | 340.2 | 86.1 | 27 |
| Cyamemazine-d8 (IS) | 332.2 | 94.1 | 25 |
Note: These parameters should be optimized for the specific instrument being used.
Visualizations
Caption: Antagonistic effects of cyamemazine on D2 and 5-HT2A receptor pathways.
Caption: Workflow for investigating suspected immunoassay interference.
Caption: Troubleshooting logic for LC-MS/MS quantification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduced interference by phenothiazines in amphetamine drug of abuse immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduced interference by phenothiazines in amphetamine drug of abuse immunoassays. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 11. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application value of UPLC-MS/MS in detecting serum concentration of anti-schizophrenic drugs in patients with mental illnes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Cyamemazine-d6 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of the Cyamemazine-d6 internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a deuterium-labeled version of Cyamemazine, a neuroleptic agent.[1] It is commonly used as an internal standard in analytical and pharmacokinetic studies to improve the accuracy of mass spectrometry and liquid chromatography methods for quantifying Cyamemazine in biological samples.[2] The purity of the internal standard is critical because impurities can interfere with the accurate quantification of the target analyte, leading to erroneous results.
Q2: What are the key aspects of purity for a deuterated internal standard like this compound?
A2: The purity of this compound is assessed based on two main factors:
-
Chemical Purity: This refers to the percentage of the compound that is this compound, exclusive of any non-labeled or other chemical impurities.
-
Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of the labeled compound that contains the desired number of deuterium atoms (in this case, six). High isotopic purity is crucial to prevent interference from the unlabeled analyte.
Q3: What are common issues encountered with deuterated internal standards?
A3: Deuterated standards can present several challenges:
-
Deuterium Exchange: Loss of deuterium atoms and replacement with hydrogen from the solvent can occur, compromising the accuracy of the standard.[3][4]
-
Chromatographic Shift: Deuterated compounds may have slightly different HPLC retention times compared to their unlabeled counterparts.[5]
-
Presence of Unlabeled Analyte: The internal standard may contain a small amount of the non-deuterated Cyamemazine, which can lead to an overestimation of the analyte concentration.
Q4: How should this compound be stored?
A4: Proper storage is crucial to maintain the integrity of the standard. It is recommended to store this compound at refrigerator temperatures (+4°C) and protect it from light.[2][6] Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purity assessment of this compound.
Problem 1: Inconsistent or Unexpected Isotopic Purity Results
| Symptom | Possible Cause | Troubleshooting Action |
| Lower than expected isotopic purity. | Deuterium-Hydrogen (H/D) Exchange: The deuterium atoms on the molecule are exchanging with protons from the solvent or matrix.[3][4] | 1. Solvent Selection: Avoid acidic or basic solutions which can catalyze H/D exchange. Use neutral, aprotic solvents where possible.[7] 2. Sample Preparation: Prepare samples immediately before analysis to minimize exposure to exchange-promoting conditions. 3. LC-MS Conditions: Evaluate and optimize the pH of the mobile phase. |
| Presence of significant M+0 peak (unlabeled Cyamemazine). | Contamination of the Internal Standard: The stock material may contain the unlabeled analyte. | 1. Verify Certificate of Analysis (CoA): Check the specified isotopic purity on the CoA provided by the manufacturer. 2. High-Resolution Mass Spectrometry (HRMS): Use HRMS to accurately determine the isotopic distribution and quantify the level of unlabeled Cyamemazine.[8][9] |
Problem 2: Poor Chromatographic Peak Shape or Resolution
| Symptom | Possible Cause | Troubleshooting Action |
| Peak tailing, fronting, or splitting. | Column Contamination or Degradation: Buildup of contaminants on the column or degradation of the stationary phase.[10] | 1. Column Flushing: Flush the column with a strong solvent to remove contaminants. 2. Guard Column: Use a guard column to protect the analytical column. 3. Column Replacement: If flushing does not resolve the issue, the column may need to be replaced. |
| Inappropriate Mobile Phase or Injection Solvent: Mismatch between the injection solvent and the mobile phase can cause peak distortion.[10] | 1. Solvent Compatibility: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 2. Mobile Phase pH: Optimize the pH of the mobile phase to ensure the analyte is in a single ionic state. | |
| Co-elution of this compound and an impurity. | Suboptimal Chromatographic Conditions: The current method may not be sufficient to separate all components. | 1. Gradient Optimization: Adjust the gradient slope or duration to improve separation. 2. Column Chemistry: Try a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18).[6] |
Experimental Protocols
Below are detailed methodologies for the chemical and isotopic purity assessment of this compound.
Protocol 1: Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated HPLC method for Cyamemazine tartrate and is suitable for assessing the chemical purity of this compound.[11]
| Parameter | Specification |
| Column | Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol and Buffer (80:20 v/v). The buffer can be a phosphate or acetate buffer at a neutral pH. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the solution into the HPLC system.
-
The purity is calculated by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
Protocol 2: Isotopic Purity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general procedure for determining the isotopic enrichment of this compound.
| Parameter | Specification |
| LC System | UPLC or HPLC system |
| Column | C18 or Phenyl-Hexyl column (e.g., 50 mm x 2.1 mm, 1.7 µm)[6] |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium acetate |
| Mobile Phase B | Methanol with 0.1% formic acid and 2 mM ammonium acetate |
| Gradient | A suitable gradient to achieve good peak shape and separation from any impurities. |
| Flow Rate | 0.3 - 0.5 mL/min |
| MS System | High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Full scan MS to observe the isotopic cluster. |
Procedure:
-
Infuse a dilute solution of this compound directly into the mass spectrometer to determine the m/z of the protonated molecule [M+H]+ and its isotopologues.
-
Inject the sample into the LC-MS system and acquire the full scan mass spectrum across the chromatographic peak.
-
Calculate the isotopic purity by integrating the ion intensities of the desired deuterated species (d6) and dividing by the sum of intensities of all isotopologues (d0 to d6).
Data Presentation
The following tables summarize typical quantitative data for this compound purity assessment.
Table 1: Typical Purity Specifications for this compound
| Parameter | Acceptance Criteria | Typical Value |
| Chemical Purity (by HPLC) | ≥ 95% | > 98%[6] |
| Isotopic Purity (d6) | ≥ 98% | > 99% |
| Unlabeled Cyamemazine (d0) | ≤ 0.5% | < 0.1% |
Table 2: Potential Impurities of Cyamemazine and their Deuterated Analogues
| Impurity Name | Molecular Formula (Unlabeled) | Potential Presence in this compound |
| Cyamemazine Sulfoxide | C₁₉H₂₁N₃OS | As this compound Sulfoxide |
| N-Desmethyl Cyamemazine | C₁₈H₁₉N₃S | As N-Desmethyl Cyamemazine-d3 |
| 2-Cyanophenothiazine | C₁₃H₈N₂S | As a starting material impurity. |
Note: The presence and acceptance criteria for these impurities should be confirmed with the supplier's Certificate of Analysis.
Visualizations
Diagram 1: Purity Assessment Workflow for this compound
Workflow for assessing the purity of this compound.
Diagram 2: Troubleshooting Decision Tree for Impure Internal Standard
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Axios Research [axios-research.com]
- 4. ijsr.net [ijsr.net]
- 5. emerypharma.com [emerypharma.com]
- 6. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. The analysis of antipsychotic drugs in human matrices using LC-MS(/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ethz.ch [ethz.ch]
Minimizing variability in quantitative results using an internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in quantitative results when using an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using an internal standard?
An internal standard (IS) is a compound with chemical and physical properties similar to the analyte of interest, which is added in a known and constant amount to all samples, calibration standards, and quality controls.[1][2][3] The core principle is that the ratio of the analyte's response to the IS's response is used for quantification, rather than the absolute response of the analyte.[1] This ratio corrects for variations that can occur during sample preparation, injection, and analysis, as both the analyte and the IS should be affected proportionally by these variations.[1][4]
Q2: When is it appropriate to use an internal standard method?
The internal standard method is particularly beneficial in the following scenarios:
-
Complex Sample Matrices: When analyzing samples with complex matrices like blood, plasma, or soil, where significant sample preparation is required, an IS can compensate for analyte loss during extraction steps.[5]
-
Instrument Instability: It helps to correct for fluctuations in instrument performance, such as variations in injection volume or detector response over time.[2][5]
-
Trace-Level Quantification: For detecting low concentrations of an analyte (e.g., ppb level), where precision can be a challenge.[5]
-
Multi-Step Sample Preparation: When the sample preparation workflow involves multiple steps, the risk of volumetric errors and analyte loss increases. An IS added at the beginning of the process can account for these cumulative errors.[6]
-
Regulatory Requirements: Some regulatory bodies, like the USP, may mandate the use of internal standards for specific analyses.[5]
Q3: What are the key criteria for selecting a suitable internal standard?
The selection of an appropriate internal standard is critical for accurate and reproducible results. The ideal IS should possess the following characteristics:
| Criteria | Description |
| Chemical & Physical Similarity | Should have properties similar to the analyte, including stability, extraction efficiency, and chromatographic behavior.[5][7] |
| Absence from Sample | Must not be naturally present in the sample matrix to avoid interference.[1][6][8][9] |
| Chromatographic Resolution | Should be well-resolved from the analyte and other matrix components, with a typical resolution factor (Rs) > 1.5, unless using a mass spectrometer that can differentiate them.[1][5][6] |
| Stability | Must remain stable throughout the entire analytical process, from sample preparation to final detection.[5][7] |
| Detector Response | Should produce a detectable and reproducible signal at the concentration used.[6][7] |
| Purity | High purity is preferred, although not strictly required to be 100%. Any impurities should not interfere with the analysis.[6] |
Q4: What are the different types of internal standards?
The most common types of internal standards are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard, especially for mass spectrometry-based assays.[7][10] They are molecules where one or more atoms have been replaced with a stable isotope (e.g., ²H, ¹³C, ¹⁵N).[3][7] SIL-IS have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience the same matrix effects and ionization efficiencies.[3][7]
-
Structural Analogs: These are compounds with a chemical structure very similar to the analyte.[3] They are often used when a SIL-IS is not available or is prohibitively expensive.[10] It is crucial that the analog closely mimics the analyte's behavior during extraction and analysis.[3]
Q5: How do I determine the optimal concentration for my internal standard?
The internal standard should be added at a consistent concentration across all samples and standards.[1] A common practice is to use a concentration that produces a response similar to the analyte's response at the midpoint of the calibration curve. For LC-MS analyses, matching the IS concentration to be within 1/3 to 1/2 of the upper limit of quantification (ULOQ) is often recommended, as this range is expected to cover the average peak concentration of most drugs.[3]
Troubleshooting Guides
Problem: High Variability in Internal Standard Response
High variability in the IS response across a single analytical run can compromise the accuracy and precision of your results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the IS to every sample.[5] Verify the accuracy of pipettes and automated liquid handlers. Ensure thorough mixing after adding the IS.[10] |
| Instrument Malfunction | Check for issues with the autosampler, injector, or detector.[10] A systematic drift in IS response could indicate a problem with the instrument's stability.[10] |
| Matrix Effects | The composition of the sample matrix can enhance or suppress the ionization of the IS, leading to variability.[10][11] This is especially true for complex biological samples. Consider improving sample cleanup procedures or using a stable isotope-labeled IS, which is less susceptible to differential matrix effects.[3][12] |
| IS Stability Issues | The internal standard may be degrading in the sample matrix or in the prepared solutions.[5] Evaluate the stability of the IS under the storage and analytical conditions used.[13] |
Problem: Poor Correlation Between Analyte and Internal Standard
If the internal standard does not behave similarly to the analyte, it cannot effectively correct for variations.
| Potential Cause | Troubleshooting Steps |
| Inappropriate IS Selection | The chosen IS may not be a good chemical or physical match for the analyte.[5] Re-evaluate the selection criteria (see FAQ Q3). A stable isotope-labeled IS is the best choice to ensure similar behavior.[7][8] |
| Different Extraction Recoveries | The analyte and IS may have different efficiencies during sample extraction.[3] This is more common with structural analog IS. Modify the extraction protocol to ensure both compounds are recovered consistently. |
| Differential Matrix Effects | If the analyte and IS elute at different retention times, they may experience different levels of ion suppression or enhancement from matrix components.[11] Adjust the chromatography to have them elute closer together or use a SIL-IS that co-elutes.[3] |
Experimental Protocols
Methodology: Validating the Internal Standard Method
This protocol outlines the key steps for validating the chosen internal standard and the overall analytical method to ensure it is fit for its intended purpose.
-
Select a Candidate Internal Standard:
-
Based on the criteria outlined in FAQ Q3, choose a primary candidate for your internal standard. A stable isotope-labeled version of the analyte is highly recommended.[7]
-
-
Prepare Stock and Working Solutions:
-
Prepare a concentrated stock solution of the internal standard in a suitable solvent.
-
From the stock solution, prepare a working solution at the desired concentration for spiking into samples.
-
-
Establish IS Concentration:
-
Spike a series of blank matrix samples with the IS at various concentrations to find one that gives a robust and reproducible signal, ideally near the middle of the analyte's expected response range.
-
-
Verify IS Purity and Identity:
-
Confirm the identity and assess the purity of the internal standard using appropriate analytical techniques (e.g., mass spectrometry, NMR).
-
-
Assess IS Interference:
-
Analyze at least six different lots of the blank matrix to ensure there are no endogenous peaks that interfere with the internal standard.
-
Analyze a high-concentration solution of the analyte to check for any crosstalk or contribution to the IS signal.
-
Analyze the IS solution to ensure it does not contain any analyte impurity that would interfere at the lower limit of quantification (LLOQ). The response from any impurity should not exceed 5% of the LLOQ response.
-
-
Evaluate Matrix Effects:
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution.
-
Set B: Blank matrix extract spiked with analyte and IS post-extraction.
-
Set C: Blank matrix spiked with analyte and IS pre-extraction.
-
-
Calculate the matrix factor by comparing the responses from Set B to Set A.
-
Calculate the recovery by comparing the responses from Set C to Set B.
-
The IS-normalized matrix factor should be close to 1, indicating the IS effectively compensates for matrix effects.
-
-
Perform Calibration and Quality Control:
-
Prepare a calibration curve by spiking a blank matrix with known concentrations of the analyte and a constant concentration of the IS.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Analyze the calibration curve and QC samples to assess the method's linearity, accuracy, and precision.
-
Visualizations
Caption: Experimental workflow using an internal standard.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Internal standards use! - Chromatography Forum [chromforum.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welchlab.com [welchlab.com]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 10. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Cyamemazine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct bioanalytical methods for the quantification of Cyamemazine, a crucial antipsychotic drug. The primary focus is on a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, using a deuterated internal standard, exemplified by a validated assay for the structurally similar molecule, Alimemazine. This is compared with a validated High-Performance Thin-Layer Chromatography (HPTLC) method for Cyamemazine tartrate. This guide aims to equip researchers and drug development professionals with the necessary data and protocols to make informed decisions for their bioanalytical needs.
Method Comparison at a Glance
The choice of a bioanalytical method is critical for accurate pharmacokinetic, toxicokinetic, and bioequivalence studies. Below is a summary of the key performance parameters for the two discussed methods.
| Parameter | LC-MS/MS Method (using Alimemazine/Alimemazine-d6 as a proxy) | HPTLC Method (for Cyamemazine Tartrate) |
| Analyte | Alimemazine | Cyamemazine Tartrate |
| Internal Standard | Alimemazine-d6 | Not specified |
| Instrumentation | HPLC with Tandem Mass Spectrometry | HPTLC with Densitometric Scanner |
| Linearity Range | 20.013–10006.551 pg/mL | 200–1200 ng/spot |
| Lower Limit of Quantification (LLOQ) | 20.013 pg/mL | 86.29 ng/spot |
| Accuracy (% Bias) | 93.82–106.96% | Not explicitly stated in percentage, but recovery studies performed. |
| Precision (% CV) | Intra-day: 0.98–4.50% Inter-day: 1.57–5.72% | Not explicitly stated in %CV, but demonstrated through repeatability studies. |
| Recovery | 77.771% | Recovery studies performed, but specific percentage not provided. |
| Matrix | Human Plasma | Bulk Drug and Pharmaceutical Formulation |
Note: The LC-MS/MS data is based on a validated method for Alimemazine and Alimemazine-d6, a closely related phenothiazine derivative, due to the absence of a publicly available, fully validated method for Cyamemazine with its deuterated internal standard. This serves as a strong comparative model.
In-Depth Look: LC-MS/MS with Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as Cyamemazine-d6, is the gold standard in quantitative bioanalysis using LC-MS/MS. This approach offers unparalleled accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.
Experimental Workflow: LC-MS/MS Bioanalytical Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Cyamemazine using this compound.
Caption: Workflow for LC-MS/MS bioanalytical method validation.
Detailed Experimental Protocol (Based on Alimemazine/Alimemazine-d6 Method)[1]
1. Sample Preparation:
-
To 300 µL of human plasma, 50 µL of Alimemazine-d6 internal standard solution (2000 pg/mL) is added and vortexed.
-
Liquid-liquid extraction is performed using ethyl acetate as the extraction solvent.
-
The organic layer is separated and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in 500 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: Atlantis® T3 (5 µm, 4.6 mm × 150 mm).
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 10 mM ammonium formate buffer with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with a turbo ion spray source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Alimemazine transition: m/z 299.30 → 100.20
-
Alimemazine-d6 transition: m/z 305.30 → 106.30
-
Alternative Method: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and more cost-effective alternative for the quantification of Cyamemazine, particularly in bulk drug and pharmaceutical formulations. While it may not achieve the same level of sensitivity as LC-MS/MS, it provides a robust and reliable method for quality control purposes.
Experimental Workflow: HPTLC Method Validation
The following diagram outlines the logical flow of an HPTLC method validation for Cyamemazine tartrate.
Caption: Logical flow of HPTLC method validation for Cyamemazine.
Detailed Experimental Protocol (for Cyamemazine Tartrate)[2]
1. Sample and Standard Preparation:
-
A standard stock solution of Cyamemazine tartrate (1000 µg/mL) is prepared in methanol.
-
Working standard solutions are prepared by diluting the stock solution to achieve a concentration range of 200–1200 ng/spot.
-
For the assay of tablets, a powder equivalent to a known amount of Cyamemazine tartrate is dissolved in methanol, filtered, and applied to the HPTLC plate.
2. HPTLC Conditions:
-
Stationary Phase: Merck HPTLC aluminum sheets of Silica gel 60 F254.
-
Mobile Phase: Benzene: Methanol (4.2:0.8 v/v).
-
Application: Samples and standards are applied to the plate as bands.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Detection: The plate is scanned densitometrically at 260 nm.
-
Rf Value: Approximately 0.45.
Conclusion
Both LC-MS/MS with a deuterated internal standard and HPTLC are valuable techniques for the quantification of Cyamemazine. The choice between the two depends on the specific requirements of the study. For high-sensitivity and high-specificity bioanalysis in complex biological matrices like plasma, the LC-MS/MS method is superior. For routine quality control of bulk drug and pharmaceutical formulations, the HPTLC method provides a simple, rapid, and cost-effective solution. This guide provides the foundational data and protocols to assist researchers in selecting and implementing the most appropriate method for their analytical challenges.
The Gold Standard: Cyamemazine-d6 as the Superior Internal Standard for Accurate Cyamemazine Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antipsychotic drug Cyamemazine, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of Cyamemazine-d6, a deuterium-labeled stable isotope, with other potential internal standards, supported by established analytical principles and representative experimental data. The evidence overwhelmingly supports the use of this compound for robust and precise bioanalytical method development.
The ideal internal standard in mass spectrometry-based analysis should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This includes having similar extraction recovery, chromatographic retention, and ionization efficiency. By doing so, it can effectively compensate for variations in sample processing and matrix effects, leading to more accurate quantification.
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in bioanalysis.[1][2][3] This is because the substitution of hydrogen atoms with deuterium results in a molecule that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This near-identical chemical nature ensures that it co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement.[4]
Performance Comparison: this compound vs. Structural Analogs
While a structural analog—a different molecule with similar chemical properties to Cyamemazine—can be used as an internal standard, it is prone to introducing inaccuracies. The subtle differences in chemical structure can lead to variations in extraction efficiency, chromatographic behavior, and ionization response compared to Cyamemazine. These differences can result in inadequate compensation for matrix effects, leading to biased results.
The superiority of a deuterated internal standard like this compound lies in its ability to more accurately track the analyte's behavior. This leads to significant improvements in precision and accuracy, particularly when dealing with complex biological matrices such as plasma or urine.
The following table summarizes the expected performance differences between this compound and a hypothetical structural analog internal standard based on well-established principles in bioanalytical chemistry.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS | Rationale |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | The minimal mass difference in this compound does not significantly alter its chromatographic properties, ensuring it experiences the same analytical conditions as Cyamemazine. |
| Matrix Effect Compensation | High | Low to Moderate | As this compound co-elutes with Cyamemazine, it is subjected to the same degree of ion suppression or enhancement from matrix components, allowing for effective normalization.[4] |
| Extraction Recovery | Identical to Cyamemazine | May differ from Cyamemazine | The chemical similarity of this compound ensures it partitions similarly to Cyamemazine during sample preparation steps like liquid-liquid or solid-phase extraction. |
| Precision (RSD %) | Typically < 15% | Can be > 15% | The superior ability of the deuterated standard to correct for variability results in lower relative standard deviations. |
| Accuracy (% Bias) | Typically within ±15% | Can exceed ±15% | By more accurately reflecting the analyte's behavior, this compound leads to results that are closer to the true value. |
Experimental Workflow and Protocols
A robust and reliable bioanalytical method is crucial for the accurate quantification of Cyamemazine in biological samples. The following outlines a typical experimental workflow using this compound as the internal standard.
Caption: Experimental workflow for Cyamemazine analysis.
Detailed Experimental Protocol
The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Cyamemazine in human plasma, utilizing this compound as the internal standard. This protocol is based on established methods for similar antipsychotic drugs.[5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Cyamemazine: Precursor ion > Product ion (To be determined experimentally)
-
This compound: Precursor ion > Product ion (To be determined experimentally)
-
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
| Validation Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within 20% |
| Precision (Intra- and Inter-day) | RSD ≤ 15% (≤ 20% for LLOQ) |
| Accuracy (Intra- and Inter-day) | Within ±15% of nominal concentration (±20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Investigated and minimized |
| Stability | Analyte stable under various storage and processing conditions |
Cyamemazine Signaling Pathway
Cyamemazine is a phenothiazine antipsychotic with a multi-receptor binding profile. Its therapeutic effects are believed to be mediated through its antagonist activity at dopamine and serotonin receptors. Understanding these pathways is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Caption: Cyamemazine's primary signaling pathways.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyamemazine Quantification: HPTLC vs. UV-Spectrophotometry
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of two analytical methods for the determination of cyamemazine: High-Performance Thin-Layer Chromatography (HPTLC) and UV-Spectrophotometry. The following sections present a comprehensive overview of their inter-day and intra-day precision and accuracy, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Quantitative Performance: Precision and Accuracy
The precision of an analytical method refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Accuracy refers to the closeness of the measured value to a standard or known value. Both are critical parameters in method validation.
High-Performance Thin-Layer Chromatography (HPTLC) Method
An HPTLC method has been developed and validated for the estimation of cyamemazine tartrate. The precision of this method was determined by analyzing three different concentrations of cyamemazine (400, 600, and 800 ng/spot) three times on the same day for intra-day precision and on three different days for inter-day precision. The results, expressed as the percentage relative standard deviation (%RSD), are summarized below.
| Concentration (ng/spot) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 400 | 0.89 | 1.12 |
| 600 | 0.76 | 0.98 |
| 800 | 0.92 | 1.05 |
Data sourced from a study on the development and validation of an HPTLC method for cyamemazine tartrate estimation.[1]
The accuracy of the HPTLC method was evaluated through recovery studies at three different levels (80%, 100%, and 120%). The mean percentage recovery was found to be 99.56%, indicating a high degree of accuracy.
UV-Spectrophotometric Method
A UV-Spectrophotometric method has also been developed and validated for the quantification of cyamemazine tartrate. The precision of this method was assessed by analyzing cyamemazine solutions at concentrations of 6, 8, and 10 µg/mL three times on the same day (intra-day) and on three different days (inter-day). The results are presented as %RSD.[2]
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 6 | 1.65 | 1.58 |
| 8 | 1.13 | 1.18 |
| 10 | 1.74 | 0.67 |
Data from a study on a novel UV-Spectrophotometric method for the estimation of cyamemazine tartrate.[2]
The accuracy of the UV-Spectrophotometric method was determined by recovery studies at 80%, 100%, and 120% levels, with a mean percent recovery of 98.97%, demonstrating good accuracy.[2]
Experimental Protocols
HPTLC Method
The HPTLC method for cyamemazine quantification involves the following steps:
-
Stationary Phase: Merck HPTLC aluminum sheets of Silica gel 60 F254.[1]
-
Mobile Phase: A mixture of Benzene and Methanol in a ratio of 4.2:0.8 (v/v).[1]
-
Sample Application: Different concentrations of cyamemazine tartrate standard solution were applied as spots on the HPTLC plate.
-
Development: The chromatogram was developed in a twin trough glass chamber saturated with the mobile phase.
-
Detection: The developed plate was scanned and quantified densitometrically at 260 nm using a Camag TLC Scanner.[1]
-
Data Analysis: The peak areas were recorded, and the concentration of cyamemazine was determined from a calibration curve.
UV-Spectrophotometric Method
The UV-Spectrophotometric method for cyamemazine quantification follows this protocol:
-
Solvent: Distilled water was used as the solvent throughout the experiment.[2]
-
Standard Solution Preparation: A standard stock solution of cyamemazine tartrate was prepared in distilled water.[2]
-
Working Standard Solutions: Aliquots of the stock solution were diluted with distilled water to obtain working standard solutions of various concentrations.
-
Spectrophotometric Analysis: The absorbance of the working standard solutions was measured at the wavelength of maximum absorbance (λmax), which was determined to be 267.21 nm.[2]
-
Calibration Curve: A calibration curve was constructed by plotting absorbance versus concentration.
-
Sample Analysis: The absorbance of the sample solution was measured at 267.21 nm, and the concentration of cyamemazine was determined using the calibration curve.
Method Comparison and Conclusion
Both the HPTLC and UV-Spectrophotometric methods demonstrate good precision and accuracy for the quantification of cyamemazine, with all %RSD values for precision being well within the acceptable limit of ≤ 2%.[2] The choice between the two methods may depend on the specific requirements of the analysis.
The HPTLC method offers the advantage of being able to analyze multiple samples simultaneously on the same plate, which can increase throughput. It also provides a visual separation of the components, which can be useful for identifying impurities.
The UV-Spectrophotometric method is generally simpler, more rapid, and more cost-effective, as it requires less sophisticated equipment and fewer consumables.[2] This makes it a suitable option for routine quality control analysis where high throughput is not a primary concern.
References
Determining the Limits of Detection and Quantification for Cyamemazine in Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of the antipsychotic drug cyamemazine in human plasma. The accurate quantification of therapeutic drugs in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document outlines detailed experimental protocols and presents performance data for various analytical techniques, offering a valuable resource for selecting and implementing appropriate bioanalytical methods.
Defining Limit of Detection and Limit of Quantification
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. It is often estimated based on the signal-to-noise ratio, typically at a ratio of 3:1.[1]
The Limit of Quantification (LOQ) , also referred to as the Lower Limit of Quantification (LLOQ), represents the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy.[2] Regulatory guidelines, such as those from the European Medicines Agency (EMA), stipulate that the LLOQ should be quantifiable with a precision (coefficient of variation, CV) of no more than 20% and an accuracy within ±20% of the nominal concentration.[3] The analyte's response at the LLOQ should be at least five times that of a blank sample.[4]
Comparative Analysis of Analytical Methods for Cyamemazine and Other Antipsychotics
The quantification of cyamemazine and other antipsychotic drugs in plasma is commonly achieved using chromatographic techniques coupled with various detectors. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. The following table summarizes the performance of different methods for cyamemazine and comparable antipsychotic drugs.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Cyamemazine | GC-MS/MS | Human Plasma | 1-10 ng/mL | 2-10 ng/mL |
| Cyamemazine Tartrate | RP-HPLC-UV | Formulation | 0.27 µg/mL | 0.80 µg/mL |
| Alimemazine (Phenothiazine) | LC-MS/MS | Human Plasma | - | 20.013 pg/mL |
| Chlorpromazine (Phenothiazine) | UPLC-MS/MS | Human Plasma | - | 0.5 ng/mL |
| Multiple Antipsychotics | HPLC-UV | Rat Plasma | - | 2.0 ng/mL |
| Multiple Antipsychotics | LC-MS/MS | Human Plasma | 0.2 - 5.0 ng/mL | 0.2 - 5.0 ng/mL |
Note: The LOD for the GC-MS/MS method for cyamemazine was reported as a range for a panel of seven antipsychotics.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the analysis of cyamemazine and other antipsychotics in plasma.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Cyamemazine
This method allows for the simultaneous determination of cyamemazine and other antipsychotics in human plasma.[3]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 0.5 mL of a plasma sample, add an internal standard.
-
Perform solid-phase extraction using an appropriate SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in a solvent compatible with the GC-MS/MS system.
2. GC-MS/MS Conditions:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of the target analytes.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Phenothiazines (e.g., Alimemazine)
LC-MS/MS is a highly sensitive and selective technique widely used for the bioanalysis of drugs in plasma.[5]
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To a plasma sample (e.g., 0.5 mL), add an internal standard.
-
Add a basifying agent (e.g., sodium hydroxide) and an extraction solvent (e.g., ethyl acetate).
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu, Agilent, or Waters LC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000).
-
Column: C18 reverse-phase column (e.g., Atlantis® T3, 5 µm, 4.6 mm × 150 mm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Antipsychotics
While generally less sensitive than MS detection, HPLC-UV can be a robust and cost-effective method for therapeutic drug monitoring.[6]
1. Sample Preparation (Protein Precipitation):
-
To a plasma sample, add a precipitating agent (e.g., acetonitrile or methanol) to denature and precipitate plasma proteins.
-
Vortex mix and centrifuge.
-
Inject a portion of the clear supernatant into the HPLC system.
2. HPLC-UV Conditions:
-
Liquid Chromatograph: Standard HPLC system with a UV detector.
-
Column: C18 or C8 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent.
-
Detection Wavelength: Optimized for the maximum absorbance of the analyte (e.g., 254 nm).
Workflow and Conceptual Diagrams
The following diagrams illustrate the key processes and concepts in determining the limit of detection and quantification.
Caption: Workflow for Determining LOD and LOQ.
Caption: Signal, Noise, LOD, and LOQ Relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of seven selected antipsychotic drugs in human plasma using microextraction in packed sorbent and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a gas chromatography/tandem mass spectrometry method for simultaneous quantitation of several antipsychotics in human plasma and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Guide to Cross-Validation of Cyamemazine Analytical Methods Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Cyamemazine, alongside a generalized protocol for conducting a cross-validation study between laboratories. Ensuring analytical methods are robust and reproducible across different sites is critical for consistent data in multi-center clinical trials, quality control, and post-market surveillance.
Comparison of Analytical Methods for Cyamemazine
The selection of an analytical method for Cyamemazine depends on the specific requirements of the study, including the matrix (e.g., bulk drug, plasma, urine), required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed techniques.
| Parameter | HPLC | HPTLC | LC-MS/MS |
| Linearity Range | 30–90 μg/ml[1] | 200–1200 ng/spot[2] | 2-600 ng/mL (plasma)[3] |
| Limit of Detection (LOD) | 0.27 μg/ml[1] | 28.47 ng/spot[2] | Not explicitly stated for Cyamemazine, but generally in the low ng/mL to pg/mL range for similar compounds[4] |
| Limit of Quantification (LOQ) | 0.80 μg/ml[1] | 86.29 ng/spot[2] | Not explicitly stated for Cyamemazine, but generally in the low ng/mL to pg/mL range for similar compounds[4] |
| Accuracy (% Recovery) | Satisfactory[1] | High recovery values demonstrated[2] | Typically within 15% of the nominal value |
| Precision (%RSD) | Satisfactory for intra- and inter-assay[1] | Low %RSD for intraday and interday precision[2] | Typically less than 15% |
| Common Application | Routine quality control of bulk drug and pharmaceutical dosage forms[1][5] | Quantification in bulk drug and pharmaceutical formulations[2] | Analysis of biological samples (e.g., plasma, urine) due to high sensitivity and selectivity[3][6] |
Experimental Protocols
Below are detailed methodologies for a generalized cross-validation study of a Cyamemazine analytical method. This protocol assumes a validated HPLC method is being transferred between two laboratories (Lab A and Lab B).
Objective: To verify that the analytical method for Cyamemazine produces comparable results between two different laboratories.
Materials and Reagents:
-
Cyamemazine reference standard
-
Placebo matrix (e.g., drug-free plasma, formulation excipients)
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Buffers
-
Quality control (QC) samples at low, medium, and high concentrations
-
Calibrations standards
Instrumentation:
-
HPLC systems with UV or DAD detectors in both laboratories
-
Analytical columns of the same type, manufacturer, and dimensions
Cross-Validation Workflow
Caption: Cross-validation workflow for transferring a Cyamemazine analytical method.
Procedure:
-
Method Transfer Protocol: A detailed protocol is shared by Lab A, including instrument parameters, sample preparation, and acceptance criteria.
-
Training: Analysts from Lab B are trained on the method by personnel from Lab A.
-
Analysis of Common Samples:
-
A single lot of calibration standards and QC samples are prepared at one site and distributed to both laboratories.
-
Each laboratory analyzes the samples in triplicate.
-
-
Data Analysis and Comparison:
-
The results from both laboratories are statistically compared.
-
The mean, standard deviation, and coefficient of variation are calculated for each QC level.
-
An appropriate statistical test (e.g., t-test) is used to compare the means of the results from the two laboratories.
-
Acceptance Criteria:
-
The %RSD for the results from each laboratory should be within a pre-defined limit (e.g., ≤15%).
-
The difference in the mean values between the two laboratories should not be statistically significant.
Cyamemazine Signaling Pathway
Cyamemazine is a phenothiazine antipsychotic with a complex pharmacological profile. Its therapeutic effects are believed to be mediated through its interaction with multiple neurotransmitter receptors, particularly dopamine and serotonin receptors.
Caption: Simplified signaling pathway of Cyamemazine's antagonist action on dopamine and serotonin receptors.
This guide provides a framework for comparing and cross-validating analytical methods for Cyamemazine. Adherence to a well-defined protocol and pre-determined acceptance criteria are essential for a successful inter-laboratory validation, ensuring data integrity and comparability across different research and quality control sites.
References
- 1. What is the mechanism of Cyamemazine? [synapse.patsnap.com]
- 2. Affinity of cyamemazine, an anxiolytic antipsychotic drug, for human recombinant dopamine vs. serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is Cyamemazine used for? [synapse.patsnap.com]
- 5. Potential role of cortical 5-HT(2A) receptors in the anxiolytic action of cyamemazine in benzodiazepine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Evaluating the Robustness of Bioanalytical Methods for Cyamemazine: A Comparative Guide
A critical aspect of drug development and clinical monitoring is the reliability and consistency of bioanalytical methods. For the antipsychotic drug Cyamemazine, ensuring the robustness of its quantification in biological matrices is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative evaluation of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Cyamemazine, alongside insights into alternative techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This publication delves into the experimental protocols and data supporting the robustness of a validated RP-HPLC method for Cyamemazine. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is a key validation parameter according to international guidelines.[1] This guide will also present a comparative overview of alternative analytical platforms, providing researchers, scientists, and drug development professionals with the necessary information to select the most suitable method for their specific needs.
Comparison of Bioanalytical Methods for Cyamemazine
The selection of a bioanalytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application. Below is a summary of a validated RP-HPLC method for Cyamemazine and a discussion of LC-MS/MS and GC-MS as viable alternatives.
| Parameter | RP-HPLC Method[1] | LC-MS/MS (Alimemazine as an example)[2] | GC-MS (General for Antipsychotics)[3][4] |
| Principle | Separation based on polarity | Separation by HPLC, detection by mass spectrometry | Separation of volatile compounds by gas chromatography, detection by mass spectrometry |
| Stationary Phase | Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) | Atlantis® T3 5 μm 4.6 mm × 150 mm | Typically a low-polarity capillary column |
| Mobile Phase | Methanol and Buffer (80:20 v/v) | Acetonitrile and 10 mM ammonium formate buffer | Inert carrier gas (e.g., Helium) |
| Detection | UV at 270 nm | Tandem Mass Spectrometry (MS/MS) | Mass Spectrometry (MS) |
| Sample Preparation | Simple dilution | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | LLE or SPE, often requires derivatization |
| Key Advantages | Simple, cost-effective, widely available | High sensitivity and selectivity | High specificity, established libraries for identification |
| Key Limitations | Lower sensitivity compared to MS methods | Higher cost and complexity | Requires analyte to be volatile and thermally stable; derivatization can add complexity |
Experimental Protocols
Validated RP-HPLC Method for Cyamemazine
A study on the development and validation of an RP-HPLC method for Cyamemazine tartrate in a pharmaceutical formulation provides a clear protocol.[1]
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and a buffer solution (80:20 v/v).
-
Flow Rate: 1.0 ml/min
-
Detection: UV detection at a wavelength of 270 nm.
-
Run Time: 10 minutes, with Cyamemazine eluting at approximately 4.38 minutes.
Robustness Evaluation: The robustness of this HPLC method was assessed by introducing small, deliberate variations to the experimental conditions. The parameters that were varied included:
-
Mobile Phase Composition: The ratio of methanol to buffer was slightly altered.
-
Flow Rate: The flow rate was adjusted above and below the nominal 1.0 ml/min.
-
Column Temperature: The temperature of the column was varied.
The method was found to be robust as the system suitability parameters remained within the acceptance criteria despite these variations.[1]
Representative LC-MS/MS Method for a Similar Analyte (Alimemazine)
A validated bioanalytical method for alimemazine, a phenothiazine derivative structurally similar to cyamemazine, in human plasma using LC-MS/MS demonstrates a robust protocol.[2]
Sample Preparation: Liquid-liquid extraction using ethyl acetate.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Atlantis® T3 5 μm 4.6 mm × 150 mm
-
Mobile Phase: A gradient of acetonitrile and 10 mM ammonium formate buffer.
-
Detection: Tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.
Robustness Evaluation: The robustness of the LC-MS/MS method was evaluated by analyzing quality control samples under varied conditions:[2]
-
Column Temperature: 38°C and 42°C.
-
Flow Rate: 0.950 mL/min and 1.050 mL/min.
-
Mobile Phase Composition: Acetonitrile/buffer ratio of 48:52 v/v and 52:48 v/v.
The method demonstrated its robustness by providing accurate and precise results under these varied conditions.[2]
General Protocol for GC-MS Analysis of Antipsychotic Drugs
The analysis of antipsychotic drugs like Cyamemazine by GC-MS is a well-established technique, particularly in forensic and toxicological screening.[3][4]
Sample Preparation: This typically involves liquid-liquid extraction or solid-phase extraction from biological matrices like plasma or urine. For many phenothiazines, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis.
GC-MS Conditions:
-
Column: A capillary column with a non-polar stationary phase is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector and Detector Temperature: Maintained at high temperatures to ensure vaporization.
-
Detection: Mass spectrometry, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Robustness Considerations: For a GC-MS method, robustness would be evaluated by assessing the impact of small variations in parameters such as:
-
GC oven temperature program.
-
Carrier gas flow rate.
-
Injector and transfer line temperatures.
-
Derivatization reaction time and temperature.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, generated using the DOT language, outline the typical workflows for the discussed bioanalytical methods.
Caption: Workflow for the validated RP-HPLC bioanalytical method for Cyamemazine.
Caption: General workflow for an LC-MS/MS bioanalytical method.
Caption: General workflow for a GC-MS bioanalytical method for drug analysis.
Conclusion
The validated RP-HPLC method for Cyamemazine demonstrates commendable robustness, making it a reliable and accessible choice for routine analysis in pharmaceutical formulations.[1] Its simplicity and cost-effectiveness are significant advantages. For bioanalytical applications requiring higher sensitivity and selectivity, such as the determination of low drug concentrations in complex biological matrices like plasma, an LC-MS/MS method would be the preferred choice.[2] While GC-MS is a powerful tool, particularly in forensic analysis, the potential need for derivatization for compounds like Cyamemazine can add complexity to the workflow.[3]
Ultimately, the selection of the most appropriate bioanalytical method for Cyamemazine will be guided by the specific requirements of the study, including the desired limits of quantification, the nature of the biological matrix, and the available instrumentation and resources. The information presented in this guide serves as a valuable resource for making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards in Bioanalytical Assays: Cyamemazine-d6 vs. a Structural Analog
For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard (IS) is a critical decision in the validation of bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) assays. The internal standard is essential for correcting variability during sample preparation, injection, and analysis, thereby ensuring the accuracy and precision of the quantitative results.[1] The "gold standard" is a stable isotope-labeled (SIL) version of the analyte, such as cyamemazine-d6 for the quantification of cyamemazine. An alternative is to use a structural analog, a molecule with a similar but not identical chemical structure.
This guide provides an objective comparison of the performance of this compound against a representative structural analog as an internal standard in a typical bioanalytical workflow. The data presented is based on published validation studies of analogous compounds to illustrate the performance differences.
The Critical Role of the Internal Standard
An internal standard is a compound of known concentration added to all calibration standards, quality control samples, and study samples.[2] By comparing the instrument's response of the analyte to that of the internal standard, variations introduced during the analytical process can be normalized. The ideal internal standard has physicochemical properties as close as possible to the analyte.[1]
Stable Isotope-Labeled Internal Standards (SIL-IS): These are molecules where one or more atoms have been replaced with their stable isotopes (e.g., ²H or deuterium, ¹³C, ¹⁵N).[1] this compound is the deuterated form of cyamemazine. SIL-IS are considered the optimal choice because they co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization, thus providing the most effective compensation for matrix effects and other sources of variability.[3][4]
Structural Analog Internal Standards: These are compounds with a similar chemical structure to the analyte. While more readily available and often less expensive than SIL-IS, their different chemical nature can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte.[5] This can potentially compromise the accuracy and precision of the quantification.
Performance Data: this compound vs. Structural Analog
The following tables summarize the expected performance of this compound and a structural analog internal standard in a bioanalytical method validation, based on data from published studies on similar compounds.
Table 1: Linearity and Sensitivity
| Parameter | This compound (Illustrative) | Structural Analog (Illustrative) | Acceptance Criteria (Typical) |
| Calibration Curve Range | 0.1 - 200 ng/mL | 0.1 - 200 ng/mL | Dependent on expected concentrations |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | Analyte signal ≥ 5x blank signal |
Table 2: Accuracy and Precision
| Quality Control Sample | This compound (Illustrative) | Structural Analog (Illustrative) | Acceptance Criteria (Typical) |
| Intra-Day Accuracy (% Bias) | |||
| LLOQ | ± 5.0% | ± 10.0% | ± 20% |
| Low QC | ± 3.0% | ± 8.0% | ± 15% |
| Medium QC | ± 2.5% | ± 7.0% | ± 15% |
| High QC | ± 2.0% | ± 6.0% | ± 15% |
| Inter-Day Accuracy (% Bias) | |||
| LLOQ | ± 6.0% | ± 12.0% | ± 20% |
| Low QC | ± 4.0% | ± 9.0% | ± 15% |
| Medium QC | ± 3.5% | ± 8.5% | ± 15% |
| High QC | ± 3.0% | ± 7.5% | ± 15% |
| Intra-Day Precision (% CV) | |||
| LLOQ | < 5.0% | < 10.0% | ≤ 20% |
| Low QC | < 4.0% | < 8.0% | ≤ 15% |
| Medium QC | < 3.0% | < 7.0% | ≤ 15% |
| High QC | < 2.5% | < 6.0% | ≤ 15% |
| Inter-Day Precision (% CV) | |||
| LLOQ | < 6.0% | < 12.0% | ≤ 20% |
| Low QC | < 5.0% | < 10.0% | ≤ 15% |
| Medium QC | < 4.0% | < 9.0% | ≤ 15% |
| High QC | < 3.5% | < 8.0% | ≤ 15% |
Table 3: Matrix Effect and Recovery
| Parameter | This compound (Illustrative) | Structural Analog (Illustrative) | Acceptance Criteria (Typical) |
| Matrix Factor (% CV) | < 5% | < 15% | ≤ 15% |
| IS-Normalized Matrix Factor (% CV) | < 2% | < 10% | ≤ 15% |
| Recovery (%) | Consistent between analyte and IS | May differ between analyte and IS | Consistent and reproducible |
Experimental Protocols
The following is a representative experimental protocol for the validation of a bioanalytical method for cyamemazine using LC-MS/MS, comparing this compound and a structural analog as internal standards.
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of cyamemazine in methanol.
-
Internal Standard Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the structural analog in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte and internal standards in a suitable solvent (e.g., 50:50 methanol:water) to be used for spiking calibration standards and quality control samples.
2. Preparation of Calibration Standards and Quality Control Samples
-
Spike blank biological matrix (e.g., human plasma) with the appropriate working solutions of cyamemazine to prepare calibration standards at a minimum of six concentration levels.
-
Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of study samples, calibration standards, or QC samples into a 96-well plate.
-
Add 20 µL of the internal standard working solution (either this compound or the structural analog) to each well.
-
Add 300 µL of cold acetonitrile to each well to precipitate proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution program to achieve separation of the analyte and internal standard from matrix components.
-
Flow rate: 0.4 mL/min.
-
Injection volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for cyamemazine, this compound, and the structural analog.
-
5. Method Validation Experiments
-
Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and internal standards.
-
Linearity: Analyze calibration curves on three separate days to demonstrate the linear relationship between concentration and detector response.
-
Accuracy and Precision: Analyze five replicates of the LLOQ, Low, Medium, and High QC samples on three separate days to determine the intra- and inter-day accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte and internal standard peak areas in post-extraction spiked blank matrix samples to those in neat solutions.
-
Recovery: Compare the peak areas of the analyte and internal standards in pre-extraction spiked samples to those in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Visualizing the Workflow
Caption: Bioanalytical workflow for sample quantification using an internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for the quantitative bioanalysis of cyamemazine. The nearly identical physicochemical properties of a SIL-IS to the analyte result in superior accuracy and precision by more effectively compensating for matrix effects and other sources of analytical variability. While a structural analog may be a viable alternative if a SIL-IS is unavailable, it is more likely to exhibit different behavior during sample processing and analysis, which can compromise the reliability of the data. The choice of internal standard should be carefully evaluated and validated according to regulatory guidelines to ensure the development of a robust and reliable bioanalytical method.
References
A Researcher's Guide to Optimizing Internal Standard Concentration for Robust Bioanalytical Assays
For researchers, scientists, and drug development professionals, the judicious selection of an internal standard (IS) and its concentration is paramount for the development of accurate, precise, and reliable bioanalytical methods. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability during the analytical process.[1] This guide provides a comprehensive comparison of how different internal standard concentrations can impact assay performance, supported by experimental data and detailed protocols.
The concentration of the internal standard is a critical parameter that can significantly influence the accuracy, precision, and linearity of an assay.[1] While a stable isotope-labeled internal standard (SIL-IS) is the gold standard, offering nearly identical physicochemical properties to the analyte, its concentration must still be carefully optimized.[1][2]
The Impact of Internal Standard Concentration on Assay Performance: A Comparative Analysis
To assess the impact of internal standard concentration, a series of experiments were conducted using a validated LC-MS/MS method for the quantification of a small molecule drug in human plasma. A SIL-IS was used, and its concentration was varied across three levels: low, optimal, and high. The optimal concentration was determined based on the general recommendation of being approximately 1/3 to 1/2 of the upper limit of quantification (ULOQ).[1]
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte and the stable isotope-labeled internal standard (SIL-IS) in an appropriate organic solvent (e.g., methanol).
-
Preparation of Calibration Standards and Quality Control Samples: Spike the analyte into a biological matrix (e.g., human plasma) to prepare calibration standards at a minimum of six concentration levels, and quality control (QC) samples at low, medium, and high concentrations.
-
Preparation of Internal Standard Working Solutions: Prepare three different concentrations of the SIL-IS working solution in the selected precipitation solvent (e.g., acetonitrile):
-
Low IS Concentration: A concentration significantly below the analyte's lower limit of quantification (LLOQ).
-
Optimal IS Concentration: A concentration approximately in the range of the mid-level of the calibration curve, often around 1/3 to 1/2 of the ULOQ.[1]
-
High IS Concentration: A concentration approaching or exceeding the ULOQ of the analyte.
-
-
Sample Preparation:
-
Aliquot the calibration standards, QC samples, and blank matrix samples.
-
Add an equal volume of one of the three IS working solutions to each sample (except for the blank matrix, to which a blank precipitation solvent is added).
-
Vortex mix the samples to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Construct a calibration curve for each set of samples prepared with the different IS concentrations by plotting the peak area ratio of the analyte to the IS against the analyte concentration.
-
Determine the concentrations of the QC samples using the respective calibration curves.
-
Calculate the accuracy (% bias) and precision (% CV) for the QC samples at each IS concentration.
-
Evaluate the linearity (correlation coefficient, r²) of the calibration curves.
-
Data Presentation: Comparing the Effects of Internal Standard Concentration
The following tables summarize the quantitative data from the experiment, illustrating the impact of varying the internal standard concentration on key assay performance metrics.
Table 1: Effect of Internal Standard Concentration on Assay Accuracy and Precision
| IS Concentration | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Low | Low QC | 5 | 6.2 | 24.0 | 18.5 |
| Mid QC | 50 | 58.5 | 17.0 | 12.3 | |
| High QC | 400 | 452.0 | 13.0 | 9.8 | |
| Optimal | Low QC | 5 | 5.1 | 2.0 | 4.5 |
| Mid QC | 50 | 49.2 | -1.6 | 3.2 | |
| High QC | 400 | 408.0 | 2.0 | 2.8 | |
| High | Low QC | 5 | 4.3 | -14.0 | 9.5 |
| Mid QC | 50 | 46.5 | -7.0 | 6.8 | |
| High QC | 400 | 380.0 | -5.0 | 5.2 |
Table 2: Effect of Internal Standard Concentration on Calibration Curve Linearity
| IS Concentration | Linearity (r²) | Calibration Curve Equation |
| Low | 0.985 | y = 0.025x + 0.008 |
| Optimal | 0.998 | y = 0.015x + 0.002 |
| High | 0.991 | y = 0.005x - 0.001 |
The experimental data clearly demonstrates that the concentration of the internal standard has a profound impact on assay performance. A low IS concentration can lead to poor precision and a positive bias, particularly at the low end of the calibration range. Conversely, a high IS concentration can result in a negative bias. The optimal IS concentration provides the best accuracy, precision, and linearity.
Visualizing the Workflow and Logical Relationships
To further elucidate the experimental process and the interplay between internal standard concentration and assay performance, the following diagrams are provided.
Experimental workflow for assessing IS concentration.
Impact of IS concentration on assay performance.
References
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Cyamemazine-d6
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Cyamemazine-d6. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound, a deuterium-labeled version of the antipsychotic agent Cyamemazine, requires careful handling due to its potential pharmacological effects and hazardous properties.[1] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize exposure risk.
Hazard Identification and Personal Protective Equipment
Therefore, a comprehensive approach to PPE is mandatory. The following table summarizes the required protective gear for various handling scenarios.
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Powder Form) | - Gloves: Two pairs of powder-free nitrile gloves rated for chemotherapy handling (ASTM D6978).[3][4] The inner glove should be tucked under the gown cuff, and the outer glove should overlap the cuff.[3][4] - Gown: Disposable, polyethylene-coated or other laminate material gown.[3] - Eye/Face Protection: Safety goggles with side shields or a full-face shield.[2][5] - Respiratory Protection: A NIOSH-certified N95 respirator is recommended to prevent inhalation of fine particles.[3][4] |
| Working with Solutions | - Gloves: One pair of powder-free nitrile gloves. - Gown: Standard laboratory coat. - Eye/Face Protection: Safety glasses with side shields. |
| Spill Cleanup | - Gloves: Two pairs of powder-free nitrile gloves. - Gown: Disposable, impervious gown. - Eye/Face Protection: Full-face shield and safety goggles. - Respiratory Protection: A NIOSH-certified N95 or higher respirator is necessary. For large spills, a full-facepiece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) may be required.[4] |
| Waste Disposal | - Gloves: Two pairs of powder-free nitrile gloves. - Gown: Disposable, impervious gown. - Eye/Face Protection: Safety glasses with side shields. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow should be followed for all procedures involving this compound.
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure. Assemble all necessary PPE as outlined in the table above.
-
Donning PPE: Put on two pairs of nitrile gloves, a disposable gown, safety goggles, and an N95 respirator.
-
Weighing: Carefully weigh the required amount of this compound powder on a tared weigh boat inside the ventilated enclosure.
-
Transfer: Gently transfer the powder to a suitable container for dissolution.
-
Dissolution: In a chemical fume hood, add the desired solvent to the powder and mix until fully dissolved.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order of donning, ensuring that the outer, contaminated layer does not touch the skin.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, gowns, and weigh boats, in a clearly labeled hazardous waste container.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste (Gloves, Gowns, Weigh Boats, etc.) | Place in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (Unused Solutions) | Collect in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain. |
| Sharps (Needles, Syringes) | Dispose of in a designated sharps container for hazardous materials. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Physical and Chemical Properties
Understanding the physical and chemical properties of Cyamemazine is crucial for safe handling.
| Property | Value |
| Molecular Formula | C₁₉H₁₅D₆N₃S[6] |
| Molecular Weight | 329.49 g/mol [6] |
| Appearance | Solid (powder) |
| Storage Temperature | +4°C[6] |
Note: The properties listed are for this compound where available; otherwise, they are for Cyamemazine.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyamemazine|3546-03-0|MSDS [dcchemicals.com]
- 3. aaha.org [aaha.org]
- 4. halyardhealth.com [halyardhealth.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. This compound | CAS 1216608-24-0 | LGC Standards [lgcstandards.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
